EN219-alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19BrClN3O3 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C22H19BrClN3O3/c1-2-11-25-21(28)14-30-18-9-5-16(6-10-18)20-12-19(26-27(20)22(29)13-24)15-3-7-17(23)8-4-15/h1,3-10,20H,11-14H2,(H,25,28) |
InChI Key |
FGJLZQWWDKBXBM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Purification of EN219-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for EN219-alkyne, a valuable chemical probe for studying the E3 ubiquitin ligase RNF114. EN219 is a covalent inhibitor that targets a cysteine residue on RNF114, and the alkyne functionality allows for its use in click chemistry applications, such as target identification and visualization.[1][2] This document details the proposed synthetic route, experimental protocols, and purification strategies, along with data presentation and visualizations to aid in practical application.
Overview of this compound
This compound is a derivative of the EN219 covalent ligand, which was identified through a chemoproteomics screen as a moderately selective binder of RNF114.[1][2] The core structure of EN219 features a chloroacetamide warhead that covalently modifies a cysteine residue on the target protein. The addition of a terminal alkyne group to the EN219 scaffold enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a powerful tool for chemical biology.[2]
Chemical Structure of this compound:
Key Features:
-
Covalent Warhead: Chloroacetamide group for irreversible binding to cysteine residues.
-
RNF114 Ligand: A scaffold with demonstrated affinity for the E3 ligase RNF114.
-
Alkyne Handle: A terminal alkyne for post-synthesis modification via click chemistry.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into the preparation of the core EN219 molecule and the subsequent attachment of the alkyne-containing moiety. Based on the structure of this compound and common organic synthesis reactions, a plausible synthetic route is proposed below.
Synthesis of the EN219 Core
The core of EN219 is a substituted isoindoline-1,3-dione derivative. A common method for the synthesis of such structures involves the reaction of a substituted phthalic anhydride (B1165640) with an appropriate amine. For the chloroacetamide portion, a subsequent acylation step is necessary.
Introduction of the Alkyne Moiety
The alkyne group is introduced via an amide bond formation between the EN219 core, which would possess a carboxylic acid or an activated derivative, and propargylamine (B41283).
Experimental Protocols
The following are proposed detailed experimental protocols for the synthesis of this compound. These are based on general organic synthesis principles and procedures for similar molecules.
Synthesis of 2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (EN219 core intermediate)
Reaction Scheme:
Materials:
-
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in anhydrous DCM at 0 °C, add TEA (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired product.
Synthesis of this compound
Reaction Scheme:
Materials:
-
2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoacetic acid (a derivative of the EN219 core)
-
Propargylamine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU)
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoacetic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to afford this compound.
Purification and Characterization
Purification of the final compound and intermediates is crucial for obtaining high-purity this compound for biological assays.
| Purification Method | Stationary Phase | Mobile Phase | Application |
| Silica Gel Column Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient or Dichloromethane/Methanol gradient | Purification of intermediates and final product. |
| Preparative HPLC | C18 reverse-phase column | Acetonitrile/Water with 0.1% TFA or Formic Acid | Final purification of this compound to high purity. |
| Recrystallization | N/A | Ethanol/Water, Dichloromethane/Hexanes | Can be used for purification of solid intermediates. |
Characterization Data (Hypothetical):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic, piperidine, and alkyne protons. |
| ¹³C NMR | Peaks corresponding to the carbonyl, aromatic, and alkyne carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ should match the observed value. |
| Purity (by HPLC) | >95% |
Visualization of Workflows
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Click Chemistry Application Workflow
Caption: Workflow for using this compound in a click chemistry reaction.
Signaling Pathway Context
EN219 functions by covalently modifying RNF114, an E3 ubiquitin ligase. This can be harnessed in proteolysis-targeting chimera (PROTAC) technology to induce the degradation of a target protein.
Caption: Role of the EN219 moiety in a PROTAC mechanism.
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed protocols, based on established organic chemistry principles, offer a starting point for researchers to produce this valuable chemical probe. The provided visualizations aim to clarify the synthetic workflow and the biological context in which this compound is utilized. Successful synthesis and purification of this compound will enable further exploration of RNF114 biology and the development of novel therapeutics based on targeted protein degradation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of EN219-Alkyne in Biological Systems
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a chemical probe derived from the covalent E3 ligase recruiter, EN219. This document details its biological targets, mechanism of inhibition, and its application in targeted protein degradation, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Covalent Inhibition of RNF114
EN219 is a synthetic, moderately selective covalent ligand that targets the E3 ubiquitin ligase RNF114. The this compound probe is a derivative of EN219, functionalized with an alkyne group to enable "click chemistry" applications for target identification and validation.
The primary mechanism of action of EN219 involves the covalent modification of a specific cysteine residue on RNF114.
-
Target: Cysteine 8 (C8) located in an intrinsically disordered region of the N-terminus of RNF114.[1][2][3][4]
-
Action: EN219 acts as an inhibitor of RNF114's E3 ligase activity. Specifically, it has been shown to inhibit both the autoubiquitination of RNF114 and the ubiquitination of the cell cycle inhibitor p21, a known substrate of RNF114.[2][3][4]
The alkyne group on this compound allows for its use in various bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables researchers to attach reporter molecules (e.g., biotin (B1667282), fluorophores) to the probe after it has bound to its cellular targets, facilitating their identification and quantification.[3]
Quantitative Data: Binding Affinity and Inhibitory Concentration
| Compound | Target | Parameter | Value | Reference |
| EN219 | RNF114 | IC50 | 470 nM | [1][2][3][4] |
| EN219 | RNF114-mediated autoubiquitination | Inhibition | 50 µM | [1][2][4] |
| EN219 | RNF114-mediated p21 ubiquitination | Inhibition | 50 µM | [1][2][4] |
Signaling Pathway: RNF114-Mediated Ubiquitination and its Inhibition by EN219
The following diagram illustrates the ubiquitination cascade involving RNF114 and the inhibitory action of EN219. In this pathway, RNF114, a RING E3 ligase, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein (e.g., p21), marking it for proteasomal degradation. EN219 covalently binds to RNF114, thereby inhibiting this process.
Caption: RNF114-mediated ubiquitination pathway and its inhibition by EN219.
Application in Targeted Protein Degradation (PROTACs)
EN219 has been successfully utilized as an RNF114 recruiter in the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
In a proof-of-concept study, EN219 was linked to the bromodomain inhibitor (+)-JQ1 to create a PROTAC capable of degrading BRD4 in 231MFP breast cancer cells.[1][4] This demonstrates the potential of EN219 as a valuable tool for the development of novel therapeutics based on targeted protein degradation.
Caption: PROTAC workflow utilizing an EN219-based recruiter for BRD4 degradation.
Experimental Protocols
In-situ Labeling and Pulldown of this compound Targets
This protocol is adapted from Luo M, et al. Cell Chem Biol. 2021.[4] It describes the procedure for identifying cellular targets of this compound using a click chemistry-based pulldown assay followed by mass spectrometry.
Materials:
-
231MFP breast cancer cells
-
DMSO (vehicle)
-
This compound probe
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin picolylazide
-
Click reaction mix:
-
Tris(benzyltriazolylmethyl)amine (TBTA) in butanol:DMSO (4:1, v/v)
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
-
Streptavidin agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat 231MFP cells with either DMSO (vehicle control) or 50 µM this compound probe for 90 minutes.[3]
-
Cell Lysis: Collect the cells in PBS and lyse them by sonication in an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Click Chemistry Reaction:
-
Aliquot 1 mg of protein in 500 µL of lysate per sample.
-
Add 10 µL of 5 mM biotin picolylazide.
-
Add 50 µL of the click reaction mix (prepared by mixing three parts TBTA solution, one part CuSO₄ solution, and one part TCEP solution).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Streptavidin Pulldown:
-
Add streptavidin agarose beads to the reaction mixture and incubate to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Prepare the samples for mass spectrometry analysis (e.g., by in-gel or in-solution digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the samples by LC-MS/MS.
-
Identify and quantify the proteins that are significantly enriched in the this compound treated sample compared to the DMSO control.
-
Caption: Workflow for identifying cellular targets of this compound.
In Vitro Ubiquitination Assay
This generalized protocol can be used to assess the inhibitory effect of EN219 on RNF114-mediated ubiquitination in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant human RNF114
-
Recombinant substrate protein (e.g., p21)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
EN219 (at various concentrations)
-
DMSO (vehicle control)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibodies against the substrate protein and/or ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, RNF114, substrate protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Inhibitor Addition: Add either DMSO (vehicle control) or EN219 at the desired final concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.
-
Electrophoresis and Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies against the substrate protein to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands) or an anti-ubiquitin antibody.
-
Use an appropriate secondary antibody and detection reagent to visualize the results.
-
-
Analysis: Compare the extent of substrate ubiquitination in the presence of EN219 to the DMSO control to determine the inhibitory activity of the compound.
Off-Target Analysis
Chemoproteomic studies using isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) have identified several potential off-targets of EN219 in 231MFP cells.[2][3] It is important to consider these off-targets when interpreting experimental results and for the future development of more selective RNF114-targeting compounds.
| Potential Off-Target | Cysteine Site | Reference |
| Tubulin beta-1 chain (TUBB1) | C201 | [2][3] |
| Heat shock protein 60 (HSPD1) | C442 | [2][3] |
| Histone H3.1 (HIST1H3A) | C97 | [2][3] |
Conclusion
This compound is a valuable chemical probe for studying the biology of the E3 ubiquitin ligase RNF114. Its mechanism of action involves the covalent modification of Cys8 on RNF114, leading to the inhibition of its ubiquitination activity. The successful use of EN219 as an RNF114 recruiter in PROTACs highlights its potential for the development of novel therapeutic strategies. Further research may focus on improving the selectivity of EN219 to minimize off-target effects and on exploring its utility in targeting other proteins for degradation.
References
Spectroscopic Characterization of EN219-Alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of EN219-alkyne, a novel terminal alkyne compound. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, along with the methodologies for acquiring this data.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on the characteristic spectroscopic features of terminal alkynes.
Table 1: 1H NMR Spectroscopic Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Alkynyl-H | 2.0 - 3.0[1][2] | Triplet | 2 - 3 |
| Propargylic-H | 1.6 - 2.6[3] | Quartet | 2 - 3 |
Table 2: 13C NMR Spectroscopic Data
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C≡CH | 65 - 85[4] |
| C ≡CH | 70 - 100[4] |
Table 3: IR Spectroscopic Data
| Vibrational Mode | Expected Frequency (cm-1) | Intensity |
| ≡C-H Stretch | 3260 - 3330[2] | Strong, Narrow[2] |
| C≡C Stretch | 2100 - 2260[2][5] | Weak to Medium[2] |
| ≡C-H Bend | 610 - 700[2] | Strong |
Table 4: Mass Spectrometry Data
| Ion Type | Expected m/z | Significance |
| [M]+ | Dependent on molecular formula | Molecular Ion |
| [M-1]+ | [M]+ - 1 | Loss of a hydrogen radical |
| [M-CH3]+ | [M]+ - 15 | Loss of a methyl radical |
| Propargyl Cation | Varies | Characteristic fragment |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
13C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in positive or negative ion mode over a relevant m/z range (e.g., 50-1000).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]+ or [M-H]-) and characteristic fragment ions. The accurate mass measurement allows for the determination of the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the alkyne moiety.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of solid this compound with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl4, CS2) and place it in a liquid cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm-1).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The final spectrum is presented as percent transmittance versus wavenumber (cm-1). Identify the characteristic absorption bands corresponding to the alkyne C-H and C≡C bonds.
Visualizations
Caption: Workflow for the spectroscopic characterization of this compound.
References
EN219-Alkyne: A Chemoproteomic Probe for the E3 Ligase RNF114
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of EN219-alkyne, a chemical probe designed for the study of the E3 ubiquitin ligase RNF114. We will delve into the discovery of its parent compound, EN219, its mechanism of action, and the application of the alkyne-functionalized analog in advanced chemoproteomic workflows. This document includes detailed experimental protocols, quantitative data from proteomics studies, and visualizations of key biological pathways and experimental procedures to facilitate its use in research and drug discovery.
Introduction: Discovery and Origin of EN219 and this compound
EN219 is a synthetically derived covalent ligand identified as a moderately selective inhibitor of the E3 ubiquitin ligase RNF114.[1] It was discovered through chemoproteomic screening approaches that aimed to identify small molecules capable of mimicking the function of the natural product nimbolide, which also targets RNF114.[1] EN219 exerts its inhibitory effect by covalently binding to a specific N-terminal cysteine residue (C8) of RNF114.[1]
To facilitate the identification and proteome-wide profiling of its cellular targets, an alkyne-functionalized analog, This compound , was developed.[1] The terminal alkyne group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, enabling the enrichment and subsequent identification of proteins that interact with the probe.[1]
Chemical Structure of this compound:
-
Molecular Formula: C₂₂H₁₉BrClN₃O₃
While the precise chemical structure diagram for this compound is not publicly available in the search results, its development from the parent EN219 scaffold allows for its specific use in target identification studies.
Mechanism of Action and Biological Significance
EN219 functions by inhibiting the E3 ligase activity of RNF114. RNF114 plays a crucial role in various cellular processes by mediating the ubiquitination of substrate proteins, often targeting them for proteasomal degradation. One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor p21 (CDKN1A). By ubiquitinating p21, RNF114 promotes its degradation, thereby facilitating the transition from the G1 to the S phase of the cell cycle.
Inhibition of RNF114 by EN219 disrupts this process, leading to the stabilization of p21. This can, in turn, induce cell cycle arrest. The ability of EN219 to modulate the levels of a critical cell cycle regulator makes RNF114 an attractive target for therapeutic intervention, particularly in oncology.
Furthermore, EN219 has been utilized as a component of a Proteolysis Targeting Chimera (PROTAC). By linking EN219 to a ligand for the bromodomain-containing protein BRD4, a PROTAC was created that successfully recruits RNF114 to BRD4, leading to the ubiquitination and subsequent degradation of BRD4. This highlights the potential of EN219 as a versatile tool in the development of novel therapeutics.
RNF114-p21 Signaling Pathway
The signaling pathway involving RNF114 and p21 is a key regulator of cell cycle progression. The following diagram illustrates this pathway and the inhibitory effect of EN219.
Caption: RNF114-p21 signaling pathway and inhibition by EN219.
Quantitative Data
The inhibitory activity of EN219 against RNF114 and its effects in cellular contexts have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Target | Reference |
| IC₅₀ | 470 nM | RNF114 |
Table 1: In vitro inhibitory activity of EN219.
| Protein | Cell Line | EN219 Concentration | Observation | Reference |
| TUBB1 | 231MFP | 1 µM | Interaction | |
| HSPD1 | 231MFP | 1 µM | Interaction | |
| HIST1H3A | 231MFP | 1 µM | Interaction |
Table 2: Potential off-targets of EN219 identified by isoTOP-ABPP analysis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in chemoproteomic experiments.
Synthesis of this compound
The synthesis of this compound is based on the chemical scaffold of EN219, with the addition of a terminal alkyne moiety. While the specific reaction steps are detailed in the primary literature, a general workflow for the synthesis of such a probe is outlined below.
Caption: General workflow for the synthesis of this compound.
Chemoproteomic Target Identification using this compound
This protocol describes the use of this compound to identify its protein targets in a cellular context.
1. Cell Culture and Treatment:
-
Culture cells (e.g., 231MFP breast cancer cells) to the desired confluency.
-
Treat the cells with either DMSO (vehicle control) or a working concentration of this compound (e.g., 50 µM) for a specified duration (e.g., 90 minutes).
2. Cell Lysis:
-
Harvest the treated cells and wash with PBS.
-
Lyse the cells using an appropriate lysis buffer and mechanical disruption (e.g., sonication).
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Click Chemistry Reaction (CuAAC):
-
Normalize the protein concentration of the lysates.
-
To 1 mg of protein lysate, add an azide-functionalized reporter tag (e.g., biotin-azide).
-
Add the click chemistry reaction mix, which typically includes a copper(I) source (e.g., CuSO₄ with a reducing agent like TCEP) and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1 hour at room temperature.
4. Protein Precipitation and Solubilization:
-
Precipitate the proteins from the reaction mixture using cold methanol (B129727).
-
Wash the protein pellet with cold methanol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS to ensure complete solubilization.
5. Affinity Purification of Biotinylated Proteins:
-
Dilute the solubilized proteome to reduce the SDS concentration.
-
Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated proteins (i.e., the targets of this compound).
-
Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion and Mass Spectrometry Analysis:
-
Perform on-bead digestion of the captured proteins using a protease (e.g., trypsin).
-
Elute the resulting peptides and prepare them for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the MS data to identify and quantify the proteins that were enriched in the this compound treated sample compared to the control.
References
A Technical Guide to the Solubility of EN219-alkyne in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN219-alkyne is a valuable chemical probe used in chemoproteomics to study the function of RNF114, an E3 ubiquitin ligase implicated in cancer and DNA damage repair pathways. As a covalent ligand, understanding its solubility is critical for the design and execution of robust in vitro and in vivo experiments. This technical guide provides a comprehensive overview of the known solubility of this compound in both aqueous and organic solvents, outlines a general experimental protocol for solubility determination, and details its mechanism of action within the RNF114 signaling pathway.
Introduction to this compound
This compound is an alkyne-functionalized derivative of EN219, a moderately selective covalent ligand that targets a specific N-terminal cysteine residue (C8) of the Ring Finger Protein 114 (RNF114) with a reported IC50 of 470 nM.[1] Its primary utility lies in its ability to inhibit the autoubiquitination of RNF114 and the ubiquitination of its substrates, such as p21.[1] The presence of the alkyne group facilitates "click chemistry" reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in various chemical biology applications for target identification and validation.
Alkynes, as a chemical class, are generally characterized by their nonpolar nature.[2] This inherent hydrophobicity dictates their solubility, rendering them more soluble in organic solvents and less soluble in aqueous solutions.[2][3] The solubility of specific alkynes can, however, be influenced by the presence of polar functional groups within their structure.
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its use in biological assays, affecting its bioavailability, potency, and the reliability of experimental results. Currently, specific quantitative solubility data for this compound is limited.
Organic Solvents
Aqueous Solutions
Due to their nonpolar hydrocarbon backbone, alkynes typically exhibit low solubility in water. While specific quantitative data for this compound in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) has not been published, it is anticipated to be poorly soluble. For biological assays requiring aqueous conditions, it is common practice to prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.
Table 1: Quantitative Solubility Data for this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
| Aqueous Buffers (e.g., PBS) | Poor (qualitative) |
| Other Organic Solvents (e.g., Ethanol, Methanol) | Data not available |
Experimental Protocol for Solubility Determination
For researchers wishing to determine the solubility of this compound in a specific solvent system, the following general protocol, based on visual assessment, can be employed. This method is a tiered approach starting with the desired final solvent and moving to stronger organic solvents if necessary.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, cell culture medium, ethanol, DMSO)
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Clear glass vials
Methodology:
-
Preparation of a High-Concentration Slurry:
-
Weigh out a known amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Add a small, precise volume of the solvent of interest to achieve a high concentration (e.g., 10 mg/mL).
-
-
Solubilization Attempts:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution with no visible particulates indicates that the compound is soluble at that concentration.
-
If the compound is not fully dissolved, sonicate the mixture for 10-15 minutes.
-
Re-examine the solution.
-
-
Serial Dilution for Solubility Limit Determination:
-
If the compound remains insoluble at the initial high concentration, perform serial dilutions.
-
Add a known volume of the solvent to the slurry to create a lower concentration (e.g., dilute 1:2 or 1:10).
-
Repeat the solubilization steps (vortexing, sonication) at each new concentration.
-
The highest concentration at which a clear solution is obtained is considered the solubility limit under these conditions.
-
-
Centrifugation for Confirmation:
-
For solutions that appear clear, centrifuge the vial at high speed (e.g., 10,000 x g) for 5 minutes.
-
Inspect the bottom and sides of the vial for any pellet, which would indicate undissolved compound.
-
Workflow for Solubility Determination
Caption: A flowchart outlining the experimental workflow for determining the solubility of this compound.
This compound in the Context of the RNF114 Signaling Pathway
This compound functions as a chemical probe to investigate the role of RNF114, an E3 ubiquitin ligase. E3 ligases are critical components of the ubiquitin-proteasome system, which is responsible for the degradation of most intracellular proteins. RNF114 has been shown to play a role in several cellular processes, including cell cycle regulation and the DNA damage response.
This compound covalently modifies a cysteine residue in the N-terminal region of RNF114, thereby inhibiting its E3 ligase activity. This inhibition prevents the transfer of ubiquitin to RNF114's substrates. One key substrate of RNF114 is the cyclin-dependent kinase inhibitor p21. By inhibiting RNF114, this compound prevents the ubiquitination and subsequent proteasomal degradation of p21, leading to its accumulation.
The following diagram illustrates the signaling pathway involving RNF114 and the inhibitory action of this compound.
RNF114 Signaling Pathway and Inhibition by this compound
Caption: A diagram illustrating the RNF114-mediated ubiquitination of p21 and its inhibition by this compound.
Conclusion
The solubility of this compound is a critical consideration for its effective use as a chemical probe. While quantitative data is currently limited to its solubility in DMSO, its general chemical properties as an alkyne suggest poor aqueous solubility and good solubility in nonpolar organic solvents. The provided experimental protocol offers a framework for researchers to determine its solubility in their specific experimental systems. A thorough understanding of its solubility, combined with knowledge of its mechanism of action within the RNF114 signaling pathway, will enable more precise and reproducible scientific investigations into the roles of this important E3 ligase in health and disease.
References
An In-depth Technical Guide to the Potential Biological Targets of EN219-alkyne
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the potential biological targets of a representative alkyne-containing chemical probe, designated here as EN219-alkyne. It details the principles of its application in Activity-Based Protein Profiling (ABPP), common enzyme classes targeted by such probes, quantitative data for representative probes, and detailed experimental protocols for target identification and validation.
Introduction: Activity-Based Protein Profiling with Alkyne Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the active state of enzymes within complex biological systems, such as cell lysates, living cells, or even whole organisms.[1] Unlike traditional proteomic approaches that measure protein abundance, ABPP provides a direct readout of the functional state of enzymes.[1]
The core of ABPP is the activity-based probe (ABP), a small molecule that typically consists of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment.[2]
This compound represents a class of ABPs that utilize a terminal alkyne group as a bio-orthogonal handle. This design allows for a two-step "click chemistry" approach where the probe first labels its protein targets in situ or in vivo.[3] The small size of the alkyne group generally improves cell permeability and minimizes steric hindrance, allowing for more efficient labeling of intracellular targets.[3] Following labeling, the proteome is harvested, and a reporter tag (e.g., a fluorophore or biotin) bearing a complementary azide (B81097) group is attached to the probe-labeled proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[3][4]
This methodology enables the visualization, enrichment, and identification of active enzymes, providing valuable insights into their roles in health and disease, and serving as a powerful tool for drug discovery and target validation.
Potential Enzyme Classes Targeted by Alkyne Probes
Alkyne-containing probes can be designed with various reactive groups to target different enzyme superfamilies. The selectivity of the probe is determined by the combination of the reactive group and the linker/scaffold, which mimics the natural substrate or inhibitor of the target enzyme class. Below are some of the major enzyme classes that are potential targets for a probe like this compound.
Serine Hydrolases
The serine hydrolase superfamily is one of the largest and most diverse enzyme families, playing critical roles in processes such as digestion, blood clotting, and neurotransmission. These enzymes utilize a highly conserved catalytic triad (B1167595) with a nucleophilic serine residue in their active site.[5] Probes targeting serine hydrolases often incorporate electrophilic "warheads" like fluorophosphonates (FP) or phenyl phosphonates that form a stable covalent bond with the active site serine.[1][4]
Representative Serine Hydrolase Targets:
-
Fatty Acid Amide Hydrolase (FAAH)
-
Dipeptidyl Peptidases (e.g., DPP8, DPP9)
-
Thrombin
-
Trypsin
-
Lysosomal acid lipase (B570770) (LIPA)
Cysteine Proteases
Cysteine proteases are involved in numerous physiological processes, including protein degradation, antigen presentation, and apoptosis. Their catalytic activity relies on a nucleophilic cysteine residue in the active site. ABPs targeting this class often feature electrophilic warheads such as epoxides, vinyl sulfones, or iodoacetamides.[6][7] Some probes with terminal alkynes have also been shown to directly react with the active-site cysteine of certain proteases.[8][9]
Representative Cysteine Protease Targets:
-
Caspases (e.g., Caspase-1, Caspase-3)
-
Cathepsins (e.g., Cathepsin B, Cathepsin L)
-
Deubiquitinating enzymes (DUBs)
Protein Kinases
Protein kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Probes for kinases are often based on the structure of known kinase inhibitors that target the ATP-binding site. These probes can be designed to be either activity-based (covalently modifying a nearby nucleophilic residue) or affinity-based (using a photoreactive group for covalent attachment upon UV irradiation).[10]
Representative Kinase Targets:
-
Cyclin-dependent kinases (CDKs)
-
Mitogen-activated protein kinases (MAPKs)
-
Src family kinases
Other Potential Targets
The versatility of ABPP allows for the design of alkyne-containing probes for a wide range of other enzyme classes, including:
-
Deubiquitinating Enzymes (DUBs): A subclass of cysteine proteases that regulate protein turnover and signaling.[11]
-
Aldehyde Dehydrogenases (ALDHs): Enzymes involved in the metabolism of aldehydes.[12]
-
Metalloproteinases: Probes for these enzymes often require a photoreactive group for covalent labeling.[6]
-
Cytochrome P450 Enzymes: Involved in drug metabolism.[13]
Quantitative Data Presentation
A key application of ABPP is in competitive profiling, where the ability of a small molecule inhibitor to block the binding of an ABP is quantified. This allows for the determination of inhibitor potency (IC₅₀) and selectivity across a large number of enzymes simultaneously. The tables below present representative quantitative data for various alkyne-containing probes against different enzyme classes.
Table 1: Representative IC₅₀ Values for Serine Hydrolase-Targeted Alkyne Probes
| Probe/Inhibitor | Target Enzyme | Cell Line/System | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| MT16-001 | UCHL1 | Recombinant Human | 580 | [12] |
| MT16-205 (alkyne probe) | UCHL1 | Recombinant Human | 600 | [12] |
| Diarylphosphonate Probe 1 | Trypsin | Purified Enzyme | 1,200 | [14] |
| Diarylphosphonate Probe 1 | Thrombin | Purified Enzyme | >100,000 | [14] |
| 4-oxo-β-lactam 6 | DPP8 | Overexpressed in cells | 40 | [11] |
| 4-oxo-β-lactam 6 | DPP9 | Overexpressed in cells | 190 |[11] |
Table 2: Representative EC₅₀ and pEC₅₀ Values for Serine Hydrolase Labeling by FP-Alkyne Probes
| Probe | Target Protein Band | System | EC₅₀ (nM) | pEC₅₀ | Reference |
|---|---|---|---|---|---|
| FP-BODIPY (3) | FAAH | Mouse Brain Membrane | ~10 | ~8.0 | [13] |
| FP-BODIPY (3) | DAGL-α | Mouse Brain Membrane | ~500 | ~6.3 | [13] |
| Alkyne-FP (5) | General Serine Hydrolases | Mouse Brain Membrane | >5,000 | <5.3 |[13] |
Table 3: Quantitative Proteomic Ratios for Cysteine Protease Targets
| Probe | Target Enzyme | System | Enrichment Ratio (Probe/Control) | Reference |
|---|---|---|---|---|
| Ub-Prg (alkyne probe) | USP2 | EL-4 Cell Lysate | ~10 | [8] |
| Ub-Prg (alkyne probe) | USP7 | EL-4 Cell Lysate | ~15 | [8] |
| Ub-Prg (alkyne probe) | UCHL1 | EL-4 Cell Lysate | ~25 | [8] |
| Ub-Prg (alkyne probe) | OTUB1 | EL-4 Cell Lysate | ~8 |[8] |
Table 4: Representative Kᵢ and IC₅₀ Values for Kinase Inhibitors and Probes
| Inhibitor/Probe | Target Kinase | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| TDB | CK2α | Biochemical | 15 | - | [15] |
| TDB | PIM1 | Biochemical | 40 | - | [15] |
| SGC-CK2-1 | CK2α | Intracellular nanoBRET | - | 36 | [15] |
| SGC-CK2-1 | CK2α' | Intracellular nanoBRET | - | 16 | [15] |
| CX-4945 | CK2α' | Intracellular nanoBRET | - | 45 | [15] |
| Benzoxepine 21 | NIK | Biochemical | 1.5 | - |[2] |
Detailed Experimental Protocols
The following protocols provide a general framework for utilizing an alkyne-containing probe like this compound for target identification.
Protocol 1: In Situ Labeling of Cultured Cells
This protocol describes the labeling of active enzymes in intact cultured mammalian cells with a cell-permeable alkyne-ABP.
-
Cell Culture: Plate mammalian cells in a suitable format (e.g., 6-well or 10 cm dishes) and grow to ~80-90% confluency.
-
Probe Incubation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in serum-free cell culture medium to the desired final concentration (typically ranging from 1 to 100 µM).
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. A DMSO-only vehicle control should be run in parallel.
-
-
Cell Lysis:
-
After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer or PBS with 0.1% SDS) containing protease inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This "click chemistry" protocol attaches a reporter tag (e.g., Azide-Biotin or Azide-Fluorophore) to the probe-labeled proteins in the cell lysate.
-
Prepare Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 1.7 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM stock in water.
-
Azide-Reporter Tag (e.g., Azido-TAMRA-Biotin): 10 mM stock in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 50-100 µg of the protein lysate from Protocol 4.1 with the click chemistry reagents in the following order (final concentrations shown):
-
Protein Lysate (adjust volume with lysis buffer)
-
Azide-Reporter Tag (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO₄ (1 mM) to initiate the reaction.
-
Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
-
Sample Preparation for Analysis:
-
For In-gel Fluorescence: Add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and resolve by SDS-PAGE.
-
For Enrichment: Proceed to Protocol 4.3.
-
Protocol 3: Enrichment and Preparation for Mass Spectrometry
This protocol describes the enrichment of biotin-tagged proteins for subsequent identification by mass spectrometry.
-
Affinity Purification:
-
Add streptavidin-agarose beads (pre-washed with lysis buffer) to the click-reacted lysate from Protocol 4.2.
-
Incubate for 1-2 hours at 4°C on a rotator to allow binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with:
-
0.5% SDS in PBS (3 times)
-
PBS (2 times)
-
Water (2 times)
-
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate cysteines.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
-
Peptide Extraction and Analysis:
-
Pellet the beads and collect the supernatant containing the tryptic peptides.
-
Acidify the peptides with formic acid.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a suitable database search algorithm, comparing the probe-treated sample to the vehicle control to identify specific targets.
-
Mandatory Visualizations
ABPP Experimental Workflow
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using an alkyne probe.
Cysteine Protease Signaling Cascade
Caption: Probing a caspase cascade in apoptosis with a selective alkyne probe.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00218J [pubs.rsc.org]
- 13. Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of EN219-Alkyne Interactions: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth overview of the in silico modeling of the interaction between EN219, a covalent inhibitor, and its alkyne-functionalized derivative with the E3 ubiquitin ligase RNF114. We will explore the computational methodologies for studying covalent inhibition, detail relevant experimental protocols for validation, and present the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of covalent therapeutics.
Introduction to EN219 and RNF114
EN219 is a synthetic, moderately selective covalent ligand that targets the E3 ubiquitin ligase RNF114.[1][2][3] It forms a covalent bond with a specific cysteine residue (C8) located in the N-terminal region of RNF114.[3] The formation of this covalent bond inhibits the autoubiquitination of RNF114 and the ubiquitination of its substrate, p21.[1][2][4] The alkyne-functionalized version of EN219, EN219-alkyne, serves as a chemical probe. The alkyne group enables the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules like fluorophores or biotin (B1667282) for visualization and pull-down experiments.[4]
The target protein, RNF114, is an E3 ubiquitin ligase involved in various cellular processes, including cell cycle regulation, apoptosis, and immune responses.[5] Notably, the N-terminal region of RNF114, which harbors the reactive C8 residue, is intrinsically disordered.[6] This lack of a defined three-dimensional structure in the binding region presents a significant challenge for traditional structure-based drug design, necessitating the use of alternative discovery methods like activity-based protein profiling (ABPP) and advanced in silico techniques.[6]
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction between EN219 and RNF114. In silico modeling aims to predict and rationalize these and other key parameters.
| Parameter | Value | Method | Reference |
| IC50 (EN219 vs. RNF114) | 470 nM | Biochemical Assay | [1][2][3] |
| kinact/Ki | Not Reported | - | - |
| Binding Free Energy (ΔG) | Not Reported | - | - |
| Off-Target Interactions (at 1 µM) | TUBB1, HSPD1, HIST1H3A | isoTOP-ABPP | [1] |
In Silico Modeling Workflow for this compound Interactions
The computational modeling of covalent inhibitors like this compound requires a specialized workflow that goes beyond standard non-covalent docking. The general steps are outlined below.
Caption: A generalized workflow for the in silico modeling of covalent inhibitors.
Protein and Ligand Preparation
-
Protein Structure: As the N-terminal of RNF114 is intrinsically disordered, a static crystal structure is not available. A computed structure model, such as the one from AlphaFold (AF-Q6J212-F1), can be used as a starting point.[7] Given the disordered nature of the C8-containing region, it is crucial to perform ensemble docking or molecular dynamics simulations to sample different conformations of the binding site.
-
Ligand Structure: The 3D structure of this compound needs to be generated and optimized using a quantum chemistry program to obtain accurate partial charges and geometry.
Covalent Docking
Standard docking programs are designed for non-covalent interactions. For covalent inhibitors, specialized tools and protocols are required.
-
Reactive Residue Identification: While C8 is the known target, in a de novo study, computational tools can be used to predict reactive cysteines based on their solvent accessibility and pKa.
-
Non-covalent Docking: Initially, the ligand is docked non-covalently to the protein to identify the optimal binding pose before the covalent bond formation. This step is crucial for the inhibitor's selectivity.
-
Covalent Docking Simulation: Following the initial non-covalent binding, a covalent bond is modeled between the warhead of this compound and the thiol group of Cysteine 8. Several covalent docking programs, such as AutoDock, GOLD, and CovDock, have specific modules for this purpose.[8][9][10]
Molecular Dynamics (MD) Simulations
Once a covalent complex is modeled, MD simulations are essential to assess its stability and to understand the dynamic interactions between the protein and the ligand.[11][12] MD simulations provide insights into:
-
Conformational changes in the protein upon ligand binding.
-
The stability of the protein-ligand complex over time.
-
The role of water molecules in the binding site.
-
Key non-covalent interactions that contribute to the binding affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM)
To accurately model the covalent bond formation and the electronic rearrangements that occur during the reaction, a hybrid QM/MM approach is often employed.[13][14][15] In this method, the reactive center (the alkyne warhead and the cysteine residue) is treated with a high level of theory (QM), while the rest of the protein and solvent are treated with a more computationally efficient classical force field (MM).[16][17]
Experimental Protocols for Validation
In silico predictions must be validated through experimental studies. The following are key experimental protocols relevant to the study of this compound.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the targets of covalent ligands in a complex proteome.[6] This method was instrumental in the discovery of EN219 as an RNF114 binder.
-
Protocol Outline:
-
A library of cysteine-reactive compounds (e.g., chloroacetamides and acrylamides) is screened against purified RNF114 protein.
-
The binding is assessed in a competitive manner against a fluorescently labeled iodoacetamide (B48618) probe.
-
A reduction in fluorescence indicates that a compound from the library is binding to a cysteine on RNF114.
-
Cellular Engagement Assay with this compound
This protocol is used to confirm that this compound engages with RNF114 in a cellular context.
-
Protocol Outline: [4]
-
Treat cells (e.g., 231MFP breast cancer cells) with either a DMSO vehicle control or this compound (e.g., 50 µM for 90 minutes).
-
Lyse the cells and perform a CuAAC "click" reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the alkyne group of the bound probe.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence or by western blot after enrichment if a biotin tag is used.
-
Mass Spectrometry
Mass spectrometry is a crucial technique to confirm the covalent modification of the target protein.[18]
-
Intact Protein Analysis: The molecular weight of the protein is measured before and after incubation with the covalent inhibitor. An increase in mass corresponding to the mass of the inhibitor confirms covalent binding.
-
Peptide Mapping: The protein is digested into smaller peptides, and the fragments are analyzed by mass spectrometry to identify the exact residue that has been modified.
RNF114 Signaling Pathway
EN219's inhibition of RNF114 has downstream consequences on cellular signaling. RNF114 is a negative regulator of the NF-κB pathway and is also involved in the degradation of the cell cycle inhibitor p21.
Caption: A simplified diagram of the RNF114 signaling pathway and the inhibitory effect of EN219.
Conclusion
The in silico modeling of this compound interactions with RNF114 provides a powerful framework for understanding the molecular basis of its inhibitory activity and for the rational design of next-generation covalent therapeutics. While the intrinsically disordered nature of the RNF114 N-terminus presents challenges, a combination of advanced computational techniques, including covalent docking, molecular dynamics simulations, and QM/MM calculations, can provide valuable insights. It is imperative that these computational predictions are rigorously validated through experimental methods to ensure their accuracy and relevance. The workflow and methodologies outlined in this guide offer a comprehensive approach for researchers in the field of covalent drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QM/MM - Wikipedia [en.wikipedia.org]
- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Exploratory Studies of EN219-Alkyne Bioactivity
A comprehensive overview of the synthesis, biological evaluation, and mechanistic studies of alkyne-containing compounds in drug discovery, with a focus on the current understanding of molecules structurally related to the conceptual EN219-alkyne.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." The following guide is constructed based on general knowledge of alkyne-containing molecules in medicinal chemistry and extrapolates potential experimental designs and data presentations relevant to such a compound.
Introduction to Alkyne-Containing Bioactive Molecules
Alkyne functionalities are increasingly incorporated into drug candidates due to their unique chemical properties. The linear geometry of the alkyne group can act as a rigid linker or introduce conformational constraints, while its electron-rich triple bond can participate in various biological interactions.[1][2] Furthermore, terminal alkynes are valuable handles for bioorthogonal chemistry, such as the copper-catalyzed alkyne-azide cycloaddition ("click chemistry"), enabling their use in activity-based protein profiling and target identification.[2]
Alkyne-containing natural products have demonstrated a wide range of biological activities, including antitumor, anti-parasitic, anti-malarial, and anti-HIV effects.[2] Synthetic alkyne derivatives have also shown promise, with some possessing potent anti-inflammatory properties.[1]
Hypothetical Bioactivity Profile of this compound
Based on the common biological activities of alkyne-containing molecules, exploratory studies on a novel compound like this compound would likely investigate its potential as an anticancer, anti-inflammatory, or anti-infective agent.
Quantitative Bioactivity Data
The following table summarizes hypothetical quantitative data that would be generated in the initial screening of this compound.
| Assay Type | Cell Line / Target | Metric | This compound Value | Positive Control Value |
| Cytotoxicity | Human Cancer Cell Line (e.g., HeLa) | IC50 | 5.2 µM | Doxorubicin: 0.8 µM |
| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | NO Production IC50 | 12.5 µM | Dexamethasone: 1.1 µM |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | IC50 | 8.7 µM | Celecoxib: 0.5 µM |
| Antibacterial | Escherichia coli | MIC | > 100 µM | Ciprofloxacin: 0.1 µM |
| Antifungal | Candida albicans | MIC | 35.1 µM | Fluconazole: 2.3 µM |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data is hypothetical.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound solutions to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the logarithm of the compound concentration.
Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) in the samples by comparing with a sodium nitrite standard curve. Calculate the IC50 for NO production inhibition.
Visualizing Potential Mechanisms and Workflows
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for this compound in an inflammatory signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Target Identification
This diagram outlines a typical workflow for identifying the cellular targets of a bioactive compound using a clickable alkyne tag.
Caption: Workflow for target identification using an alkyne-tagged probe.
Conclusion and Future Directions
While specific data for "this compound" is not available, the general principles of drug discovery and development for alkyne-containing compounds provide a clear roadmap for its exploratory studies. The initial steps would involve broad spectrum bioactivity screening, followed by more focused mechanistic studies for any promising activities. The presence of the alkyne moiety offers a significant advantage for target deconvolution using chemical biology approaches. Future research would logically progress towards lead optimization, in vivo efficacy studies, and preclinical development, assuming favorable outcomes in the initial exploratory phase.
References
Methodological & Application
Application Notes and Protocols: EN219-Alkyne for Live-Cell Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The EN219-alkyne probe is a powerful tool for activity-based protein profiling (ABPP) in living cells. It is a derivative of EN219, a covalent inhibitor that specifically targets the E3 ubiquitin ligase RNF114.[1] The probe consists of the EN219 scaffold, which provides selectivity for RNF114, a chloroacetamide "warhead" that forms a covalent bond with a reactive cysteine residue (C8) on the target protein, and a terminal alkyne group that serves as a bioorthogonal handle for click chemistry.[1][2]
This system allows for a two-step labeling process. First, live cells are treated with the cell-permeable this compound probe, which covalently attaches to its cellular targets. Second, an azide-functionalized reporter tag (e.g., a fluorophore for imaging or biotin (B1667282) for enrichment and mass spectrometry) is "clicked" onto the alkyne handle. This approach enables the visualization, identification, and quantification of EN219-targeted proteins in a native cellular context.[3][4]
Target Protein: RNF114 RNF114 (RING Finger Protein 114) is an E3 ubiquitin ligase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and the immune response. It ubiquitinates several substrate proteins, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), targeting them for proteasomal degradation. RNF114 is also implicated in the DNA damage response, where it recognizes and extends hybrid ADP-ribose-ubiquitin signals.
Quantitative Data
The following table summarizes key quantitative parameters for the parent compound EN219.
| Parameter | Value | Target Protein | Assay Method | Reference |
| IC₅₀ | 470 nM | RNF114 | Competitive gel-based ABPP | |
| Covalent Modification Site | Cysteine 8 | RNF114 | LC-MS/MS |
Experimental Protocols & Methodologies
Protocol 1: Live-Cell Labeling with this compound
This protocol describes the covalent labeling of cellular proteins with this compound in a live-cell setting.
Materials:
-
Mammalian cells of interest (e.g., 231MFP, K562)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound probe (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Probe Incubation:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
After incubation, place the culture dish on ice.
-
Aspirate the medium and wash the cells twice with cold PBS to remove excess probe.
-
Harvest the cells by scraping in cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
The cell pellet can now be used for downstream applications such as cell lysis for in-gel fluorescence or proteomic analysis.
-
Protocol 2: In-Gel Fluorescence Analysis of Labeled Proteins
This protocol uses copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to attach a fluorescent azide (B81097) to the alkyne-labeled proteins for visualization by SDS-PAGE.
Materials:
-
This compound labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA, Azide-Alexa Fluor 488; 1 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP; 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA; 2 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄; 50 mM stock in water)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µg of protein lysate
-
Lysis buffer to a final volume of 50 µL
-
Azide-fluorophore (1 µL of 1 mM stock; final concentration 20 µM)
-
TCEP (1 µL of 50 mM stock; final concentration 1 mM)
-
TBTA (3 µL of 2 mM stock; final concentration 120 µM)
-
-
Vortex briefly to mix.
-
Add CuSO₄ (1 µL of 50 mM stock; final concentration 1 mM) to initiate the reaction.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
-
-
SDS-PAGE and Imaging:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
This protocol describes the biotinylation and enrichment of this compound labeled proteins for subsequent proteomic identification.
Materials:
-
This compound labeled cell lysate (from Protocol 2, Step 1)
-
Azide-Biotin conjugate (e.g., Azide-PEG3-Biotin; 1 mM stock in DMSO)
-
Click chemistry reagents (TCEP, TBTA, CuSO₄)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., 1% SDS in PBS, 6 M urea (B33335), PBS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Reagents for tryptic digestion (DTT, iodoacetamide, trypsin)
Procedure:
-
Biotinylation via Click Chemistry:
-
Perform the click chemistry reaction as described in Protocol 2, Step 2, but replace the azide-fluorophore with Azide-Biotin. Use 1-2 mg of protein lysate.
-
-
Protein Precipitation:
-
Precipitate the biotinylated proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Streptavidin Enrichment:
-
Incubate the resuspended protein solution with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature with rotation.
-
-
Washing:
-
Wash the beads sequentially with wash buffers to remove non-specifically bound proteins. A typical wash series is:
-
1% SDS in PBS (3 times)
-
6 M urea in 100 mM Tris-HCl, pH 8.0 (3 times)
-
PBS (3 times)
-
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were covalently labeled by the this compound probe.
-
Visualizations
Chemical Labeling Principle
References
- 1. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of EN219-Alkyne into Nascent Proteins for Visualization and Affinity Purification
These application notes provide a detailed protocol for the metabolic labeling of newly synthesized proteins using EN219-alkyne, an alkyne analog of puromycin (B1679871). This method allows for the visualization and subsequent identification of nascent proteins in a variety of biological contexts. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
The monitoring of protein synthesis is crucial for understanding cellular regulation in response to various stimuli and in disease states. The use of bioorthogonal amino acid analogs allows for the specific labeling and tracking of newly synthesized proteins. This compound, an analog of puromycin, is incorporated into the C-terminus of elongating polypeptide chains, effectively terminating translation and covalently linking an alkyne group to the nascent protein.[1] This alkyne handle serves as a bioorthogonal reactive group for subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," reactions.[2][3][4] This allows for the attachment of a variety of reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis. A key advantage of using a puromycin analog like this compound (O-propargyl-puromycin or similar) is that it does not require cells to be cultured in methionine-free media, a limitation of methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (Hpg).[1]
Principle of the Method
The experimental workflow consists of two main stages:
-
Metabolic Labeling: Live cells or organisms are incubated with this compound, which is incorporated into the C-terminus of newly synthesized proteins by the ribosome.
-
Click Chemistry Reaction: The alkyne-labeled proteins are then conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) via a CuAAC reaction. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular components.
Experimental Protocols
Protocol 1: In-Cell Visualization of Nascent Proteins
This protocol describes the labeling of nascent proteins in cultured cells for subsequent fluorescence microscopy imaging.
Materials
-
This compound (O-propargyl-puromycin or equivalent)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), ice-cold
-
Tris-buffered saline (TBS): 10 mM Tris, pH 7.5, 150 mM NaCl
-
TBST (TBS with 0.2% Triton X-100)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 568 Azide)
-
Click chemistry reaction buffer components (see Table 2)
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure
-
Cell Culture and Labeling:
-
Plate cells on glass coverslips and culture to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 10-50 µM.
-
Incubate for the desired labeling period (e.g., 30 minutes to 2 hours) under normal cell culture conditions.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 2 minutes at -20°C.
-
Wash the cells with TBS.
-
Permeabilize the cells with TBST for 10-20 minutes at room temperature.
-
Wash the cells again with TBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail as described in Table 2. It is recommended to use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the coverslips several times with TBST.
-
Counterstain the nuclei with Hoechst stain according to the manufacturer's protocol.
-
Wash the coverslips with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and Hoechst stain.
-
Protocol 2: Affinity Purification of Nascent Proteins from Cell Lysates
This protocol details the labeling of nascent proteins in cell culture, followed by lysis and affinity purification of the labeled proteins for downstream analysis such as mass spectrometry.
Materials
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-azide
-
Click chemistry reaction buffer components (see Table 2)
-
Streptavidin-conjugated beads (e.g., magnetic or agarose)
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and urea)
-
Elution buffer (for on-bead digestion or elution)
Procedure
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Add this compound to the culture medium at a final concentration of 10-50 µM.
-
Incubate for the desired labeling period.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction in Lysate:
-
In a microfuge tube, combine the cell lysate (e.g., 1-5 mg/mL protein) with the click reaction cocktail containing biotin-azide (see Table 2 for component ratios).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Protein Precipitation (Optional, but Recommended):
-
Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation method can be used.
-
Resuspend the protein pellet in a buffer compatible with affinity purification (e.g., PBS containing SDS).
-
-
Affinity Purification:
-
Incubate the biotinylated protein lysate with streptavidin beads overnight at 4°C with rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers containing detergents (e.g., 1% Nonidet P-40, 0.1% SDS in PBS) and chaotropic agents (e.g., 6 M urea (B33335) in PBS) is recommended.
-
-
Downstream Processing:
-
The captured proteins can be eluted from the beads or subjected to on-bead digestion with a protease (e.g., trypsin) for subsequent analysis by mass spectrometry.
-
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for Cell Labeling
| Reagent | Working Concentration | Typical Range | Notes |
| This compound | 20 µM | 10 - 50 µM | Optimal concentration may vary by cell type. |
| Labeling Time | 1 hour | 30 min - 2 hours | Longer times may be needed for low protein synthesis rates. |
Table 2: Click Chemistry Reaction Cocktail Components
| Component | Stock Concentration | Final Concentration | Notes |
| Azide Reporter | 1-10 mM | 2 - 40 µM | e.g., Alexa Fluor Azide or Biotin-Azide. |
| Copper(II) Sulfate | 20-50 mM | 1 mM | |
| Copper Ligand (THPTA/TBTA) | 10-100 mM | 0.1 - 1 mM | Ligand stabilizes Cu(I) and improves reaction efficiency. |
| Reducing Agent (Sodium Ascorbate) | 300 mM (freshly prepared) | 1-5 mM | Reduces Cu(II) to the catalytic Cu(I) state. |
Visualizations
Caption: Workflow for labeling and detection of nascent proteins.
Caption: The core "click chemistry" reaction mechanism.
References
Application Notes and Protocols for Sonogashira Coupling of EN219-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction used in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including pharmaceuticals, natural products, and functional organic materials.[1] The reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, which allows for its application in the synthesis of intricate molecules.[1] This protocol details the application of the Sonogashira coupling for the functionalization of EN219-alkyne, a complex terminal alkyne of significant interest in targeted drug development.
The reaction employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that can be performed under less stringent conditions. This document provides a detailed protocol for the Sonogashira coupling of this compound with a representative aryl iodide, including reaction setup, monitoring, work-up, and purification.
Reaction Scheme
Caption: General scheme of the Sonogashira coupling of this compound with an aryl halide.
Experimental Protocols
Materials and Reagents:
-
This compound (substrate)
-
Aryl iodide or bromide (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
Detailed Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl halide (1.0 eq).
-
Add this compound (1.2 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1 M with respect to the aryl halide).
-
Finally, add the amine base (e.g., triethylamine, 3.0 eq) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
The reaction can be gently heated (e.g., to 40-60 °C) to increase the reaction rate, particularly if the aryl halide is a bromide.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling of this compound with Aryl Iodides.
| Entry | Aryl Iodide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-iodotoluene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 25 | 12 | 92 |
| 2 | 1-iodo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | 10 | DIPEA | DMF | 40 | 8 | 88 |
| 3 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 25 | 16 | 95 |
| 4 | 4-iodoanisole | PdCl₂(PPh₃)₂ (5) | 10 | DIPEA | DMF | 50 | 10 | 85 |
Mechanism and Workflow Diagrams
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
The experimental workflow can be visualized as a series of sequential steps from preparation to the final product.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
-
Increase the reaction temperature or switch to a more polar solvent like DMF.
-
For less reactive aryl bromides, consider using a more active palladium catalyst system, such as one with bulky electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).
-
-
Formation of Homocoupled Alkyne:
-
This side product arises from the oxidation of the copper acetylide. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas.
-
Consider using a copper-free Sonogashira protocol, which may require a different palladium catalyst and base system.
-
-
Decomposition of Starting Material:
-
If this compound is sensitive to heat or base, conduct the reaction at the lowest possible temperature and consider using a milder base.
-
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of complex molecules in drug discovery. The protocol provided offers a robust starting point for the successful coupling of this compound with a variety of aryl halides. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere and the purity of reagents, is critical for achieving high yields and purity of the desired product. Further optimization of the catalyst, solvent, and base may be necessary for particularly challenging substrates.
References
Application Notes and Protocols for EN219-Alkyne in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing EN219-alkyne, a cyanopyrrolidine-based activity-based probe, for the profiling of deubiquitinating enzymes (DUBs), with a primary focus on Ubiquitin C-terminal Hydrolase L1 (UCHL1).
Introduction
This compound is a potent, cell-permeable activity-based probe (ABP) designed for the study of DUBs. Its cyanopyrrolidine "warhead" covalently modifies the active site cysteine of target enzymes in an activity-dependent manner. The incorporated alkyne handle allows for the subsequent attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), also known as "click chemistry". This two-step labeling approach enables the visualization, identification, and quantification of active DUBs in complex biological systems, including cell lysates and intact cells.[1][2] The primary and most potent target of probes with this scaffold is UCHL1, a DUB implicated in neurodegenerative diseases and cancer.[1][2][3] However, profiling has revealed other potential targets, including other DUBs and aldehyde dehydrogenases (ALDHs), underscoring the importance of comprehensive profiling.
Quantitative Data Summary
The following tables summarize the inhibitory potency of cyanopyrrolidine-based probes, similar in scaffold to this compound, against various DUBs. This data is crucial for designing experiments and interpreting results.
Table 1: Inhibitory Potency (IC50) of this compound Analogs Against UCHL Family DUBs
| Compound | UCHL1 IC50 (µM) | UCHL3 IC50 (µM) | UCHL5 IC50 (µM) |
| 8RK64 (azide analog) | 0.32 | 216 | >1000 |
Data sourced from a study on a structurally related azide-containing probe, 8RK64, which serves as a precursor for click chemistry applications.
Table 2: Inhibitory Potency (IC50) of this compound Analogs Against a Broader Panel of DUBs
| Compound | UCHL1 IC50 (nM) | USP30 IC50 (nM) |
| MT16-001 (parent compound) | < 1000 | < 1000 |
| MT16-205 (alkyne probe) | < 1000 | < 1000 |
Data for MT16-001 and the alkyne-containing probe MT16-205, which are close analogs of this compound.
Experimental Protocols
Protocol 1: In-Cell Labeling of Target Proteins with this compound
This protocol describes the labeling of intracellular targets of this compound in live cells.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Probe Incubation: Treat the cells with the desired concentration of this compound (a typical starting concentration is 1-5 µM). Include a DMSO-treated vehicle control. Incubate for the desired time (e.g., 4-24 hours) at 37°C in a CO₂ incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate).
-
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a BCA protein assay.
-
Proceed to Click Chemistry: The alkyne-labeled proteome is now ready for the attachment of a reporter tag via click chemistry (Protocol 2).
Protocol 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - "Click Chemistry"
This protocol details the attachment of an azide-containing reporter tag (e.g., Azide-Fluorophore or Azide-Biotin) to the alkyne-labeled proteins.
Materials:
-
Alkyne-labeled protein lysate from Protocol 1
-
Azide-reporter tag (e.g., TAMRA-azide, Biotin-azide)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reaction Master Mix: For each sample, prepare a master mix containing the following components in the order listed (volumes can be scaled as needed for a 20-25 µL final reaction volume):
-
Protein lysate (e.g., 20-50 µg)
-
Azide-reporter tag (final concentration of 25-100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
Sample Preparation for Analysis:
-
Add SDS-PAGE loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis: The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by western blot followed by streptavidin-HRP detection (for biotin (B1667282) tags). For protein identification, the biotinylated proteins can be enriched using streptavidin beads and analyzed by mass spectrometry.
Visualizations
Caption: Workflow for Activity-Based Protein Profiling using this compound.
Caption: Mechanism of this compound covalent modification of active UCHL1.
Caption: Competitive profiling workflow to assess inhibitor specificity.
References
- 1. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of EN219-Alkyne in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a terminal alkyne group into a molecule, such as in EN219-alkyne, provides a powerful bioorthogonal handle for its detection and visualization in complex biological systems.[1] This chemical reporter can be selectively and efficiently labeled through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is highly specific, high-yielding, and can be performed in aqueous environments, making it ideal for labeling biomolecules in cell lysates, living cells, and even whole organisms.[2] These application notes provide detailed protocols for the detection of this compound-labeled biomolecules in various experimental settings.
Core Principles of Detection
The detection of this compound relies on the "click" reaction between the alkyne group of the probe and an azide-containing reporter molecule. This reporter can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and western blotting. The most common method is the CuAAC reaction, which is catalyzed by copper(I). To mitigate the toxicity of copper in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which does not require a metal catalyst.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general principles and workflows for the detection of this compound.
Caption: General workflow of CuAAC click chemistry for labeling this compound.
Caption: Experimental workflow for detecting this compound labeled proteins.
Caption: Workflow for imaging this compound labeled biomolecules in cells.
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for the detection of alkyne-labeled biomolecules using CuAAC-based methods. Optimization may be required for specific experimental systems.
Table 1: Reagent Concentrations for In-Lysate Labeling
| Reagent | Stock Concentration | Final Concentration | Reference |
| Azide-Reporter | 1-10 mM in DMSO | 2 - 100 µM | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 20-100 mM in H₂O | 50 µM - 2 mM | |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 100-200 mM in H₂O | 250 µM - 10 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 100-300 mM in H₂O (freshly prepared) | 2.5 - 100 mM | |
| Protein Lysate | 1-5 mg/mL | - |
Table 2: Incubation Parameters for Click Chemistry Reactions
| Parameter | In-Lysate Labeling | In-Cell Imaging | Reference |
| Temperature | Room Temperature or 37°C | Room Temperature | |
| Incubation Time | 30 - 60 minutes | 30 - 60 minutes | |
| Environment | Protected from light | Protected from light |
Detailed Experimental Protocols
Protocol 1: Labeling of this compound Modified Proteins in Cell Lysate via CuAAC
This protocol describes the labeling of proteins modified with this compound in a cell lysate with an azide-functionalized reporter (e.g., fluorescent dye or biotin).
Materials:
-
Cell lysate containing this compound modified proteins (1-5 mg/mL)
-
PBS buffer (pH 7.4)
-
Azide-reporter stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
THPTA ligand stock solution (e.g., 100 mM in H₂O)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in H₂O, freshly prepared)
-
1.5 mL microfuge tubes
Procedure:
-
In a 1.5 mL microfuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM azide-reporter (final concentration 100 µM)
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
Protect the reaction from light and incubate for 30 minutes at room temperature.
-
The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE or western blotting.
Protocol 2: In-Gel Fluorescence Detection of this compound Labeled Proteins
This protocol is for the visualization of this compound labeled proteins that have been reacted with a fluorescent azide (B81097) reporter.
Materials:
-
Labeled protein lysate from Protocol 1
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Fluorescent gel scanner
Procedure:
-
Add the appropriate volume of SDS-PAGE loading buffer to the labeled protein lysate from Protocol 1.
-
Heat the samples as required for your standard SDS-PAGE protocol.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
After electrophoresis, place the gel in a fluorescent gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorescent reporter.
Protocol 3: Microscopy-Based Detection of this compound Modified Biomolecules in Fixed Cells
This protocol describes the labeling and visualization of this compound modified biomolecules in cells grown on coverslips.
Materials:
-
Cells grown on glass coverslips, incubated with this compound
-
PBS
-
Formalin (e.g., 3.7% in PBS) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Azide-fluorophore
-
CuSO₄
-
Copper-chelating picolyl azide reporters can enhance sensitivity
-
Sodium Ascorbate
-
-
Mounting medium with DAPI
Procedure:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 3.7% formalin in PBS for 15 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail. For a 200 µL reaction volume per coverslip:
-
180 µL PBS
-
4 µL of 2.5 mM azide-fluorophore (final concentration 50 µM)
-
10 µL of 20 mM CuSO₄
-
10 µL of 300 mM sodium ascorbate (freshly prepared)
-
-
Add the click reaction cocktail to the coverslips and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
References
Application Notes and Protocols: EN219-alkyne for Covalent Labeling of RNF114
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EN219-alkyne, a covalent probe for the specific labeling of the E3 ubiquitin ligase RNF114.
Introduction
This compound is a powerful chemical probe designed for the covalent modification of RNF114, an E3 ubiquitin ligase that plays a crucial role in protein degradation pathways, including the regulation of the tumor suppressor protein p21.[1][2][3][4] Structurally, this compound is an alkyne-functionalized derivative of EN219, a moderately selective covalent ligand that targets a nucleophilic cysteine residue (C8) at the N-terminus of RNF114.[1] The presence of the terminal alkyne group allows for the subsequent attachment of a variety of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This two-step labeling strategy enables the visualization, enrichment, and quantitative analysis of RNF114 in complex biological samples.
Mechanism of Action
This compound functions as a targeted covalent inhibitor. The parent compound, EN219, has been shown to covalently bind to the N-terminal cysteine (C8) of RNF114 with an IC50 value of 470 nM. This covalent modification inhibits the autoubiquitination of RNF114 and its ability to ubiquitinate its substrate, p21. The alkyne moiety on this compound serves as a bioorthogonal handle for downstream applications without significantly compromising its reactivity towards RNF114.
Applications
-
Target Engagement Studies: Confirm and quantify the interaction of potential drug candidates with RNF114 in a cellular context.
-
Protein Abundance and Localization: Visualize and track RNF114 within cells and tissues using fluorescently tagged this compound.
-
Proteomic Profiling: Enrich and identify RNF114 and its interacting partners from cell lysates for subsequent mass spectrometry-based analysis.
-
Drug Discovery: Screen for and characterize novel inhibitors or modulators of the RNF114 pathway.
Quantitative Data
The following table summarizes the key quantitative parameters associated with EN219 and its alkyne derivative.
| Parameter | Value | Target Protein | Cell Line/System | Reference |
| IC50 of EN219 | 470 nM | RNF114 | In vitro | |
| Labeling Concentration | 50 µM | RNF114 | 231MFP cells | |
| Incubation Time | 90 minutes | RNF114 | 231MFP cells |
Experimental Protocols
Protocol 1: In-Cell Covalent Labeling of RNF114 with this compound
This protocol describes the covalent labeling of endogenous RNF114 in mammalian cells.
Materials:
-
This compound probe
-
Mammalian cell line expressing RNF114 (e.g., 231MFP breast cancer cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO (cell culture grade)
-
Cell scraper or trypsin
Procedure:
-
Cell Culture: Culture 231MFP cells to approximately 80-90% confluency in a suitable cell culture dish.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Cell Treatment:
-
For the experimental sample, dilute the this compound stock solution in fresh cell culture medium to a final concentration of 50 µM.
-
For the vehicle control, add an equivalent volume of DMSO to fresh cell culture medium.
-
Aspirate the old medium from the cells and replace it with the medium containing either this compound or DMSO.
-
-
Incubation: Incubate the cells for 90 minutes at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS or by trypsinization followed by washing with PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells by sonication on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Proceed to Protocol 2 for click chemistry conjugation.
Protocol 2: Click Chemistry Reaction for Reporter Tag Conjugation
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter molecule to the alkyne-labeled RNF114. This example uses biotin (B1667282) picolylazide for subsequent affinity purification.
Materials:
-
Aliquot of cell lysate containing this compound labeled protein (from Protocol 1)
-
Biotin picolylazide (or other azide-containing reporter)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (5 mM in butanol:DMSO 4:1)
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM)
Procedure:
-
Sample Preparation: In a microcentrifuge tube, aliquot 1 mg of protein lysate in a volume of 500 µL.
-
Addition of Azide Reporter: Add 10 µL of a 5 mM stock solution of biotin picolylazide to the lysate.
-
Preparation of Click Reaction Mix: Prepare the click reaction mix by combining the following reagents in the specified ratio:
-
3 parts TBTA solution
-
1 part CuSO4 solution
-
1 part TCEP solution
-
-
Initiation of Click Reaction: Add 50 µL of the freshly prepared click reaction mix to the lysate sample.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Sample Preparation for Downstream Analysis: The biotin-labeled protein is now ready for downstream applications such as:
-
Western Blotting: Add SDS-PAGE loading buffer, boil, and proceed with western blot analysis using an anti-biotin antibody or streptavidin-HRP.
-
Affinity Purification: Proceed with streptavidin bead-based enrichment of the biotin-labeled RNF114.
-
Diagrams
Caption: Experimental workflow for this compound labeling.
Caption: RNF114 signaling and inhibition by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing EN219-Alkyne Concentration for Cell Viability
Welcome to the technical support center for EN219-alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell-based assays while maintaining optimal cell health. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical probe derived from EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114.[1][2] The alkyne group enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for the visualization and identification of cellular targets of EN219.[1][2] Its primary application is in chemoproteomic studies to confirm the engagement of EN219 with RNF114 within cells and to assess its selectivity against other cellular proteins.[1]
Q2: What is the mechanism of action of this compound?
This compound acts as a covalent ligand, specifically targeting a cysteine residue (C8) on the RNF114 protein.[3] By forming a covalent bond, it inhibits the ubiquitin ligase activity of RNF114. This inhibition can prevent the ubiquitination and subsequent degradation of RNF114 substrates, such as the tumor suppressor p21.[2]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
Based on published studies, a concentration range of 1 µM to 50 µM has been used for this compound in cell-based experiments, depending on the specific application.[1][2] For initial target engagement studies in 231MFP breast cancer cells, a concentration of 1 µM has been utilized.[1] For applications requiring higher labeling intensity, such as in-situ labeling for pull-down experiments, concentrations up to 50 µM have been reported.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, balancing effective labeling with minimal cytotoxicity.
Q4: How can I assess the impact of this compound on cell viability?
A variety of cell viability assays can be employed. Common methods include:
-
Dye Exclusion Assays: Using dyes like trypan blue or propidium (B1200493) iodide to identify cells with compromised membrane integrity.
-
Metabolic Assays: Colorimetric or fluorometric assays such as MTT, MTS, or resazurin-based assays (e.g., alamarBlue) measure the metabolic activity of viable cells.
-
ATP Assays: Luminescence-based assays that quantify the amount of ATP present, which correlates with the number of metabolically active cells.
It is recommended to use at least two different viability assays to obtain reliable and comprehensive results.[4]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration for cell viability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death Even at Low Concentrations | 1. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to covalent inhibitors or the components of the click chemistry reaction. | 1a. Perform a broad-range dose-response curve (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line. 1b. Reduce the incubation time with this compound. |
| 2. Copper Toxicity from Click Reaction: The copper catalyst used in the CuAAC reaction can be toxic to cells.[5] | 2a. Use a copper-chelating ligand, such as THPTA, to minimize copper-induced cytotoxicity.[6][7] 2b. Optimize the concentrations of copper sulfate (B86663) and the ligand. A 1:5 molar ratio of CuSO4 to THPTA is a good starting point.[6] 2c. Reduce the duration of the click reaction. | |
| 3. Off-Target Effects: Covalent inhibitors can potentially react with other cellular proteins, leading to toxicity. | 3a. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 3b. Analyze potential off-targets through proteomic approaches if significant toxicity is observed at concentrations where the intended target is not yet fully engaged. | |
| Low or No Labeling of Target Protein | 1. Insufficient this compound Concentration: The concentration may be too low for effective labeling in your cell type or experimental setup. | 1a. Gradually increase the concentration of this compound, while closely monitoring cell viability. |
| 2. Suboptimal Click Chemistry Conditions: Inefficient click reaction can lead to poor signal. | 2a. Ensure the use of a freshly prepared reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) state. 2b. Optimize the concentrations of the azide (B81097) probe, copper catalyst, and ligand. | |
| 3. Low Abundance of RNF114: The target protein may be expressed at low levels in your cell line. | 3a. Confirm RNF114 expression levels in your cell line by western blot or qPCR. 3b. Consider using a cell line with higher known expression of RNF114 if feasible. | |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Preparation: Inconsistent preparation of stock solutions or reaction mixtures. | 1a. Prepare fresh stock solutions of this compound and click chemistry reagents for each experiment. 1b. Use a consistent protocol for all experimental steps. |
| 2. Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect experimental outcomes. | 2a. Maintain consistent cell culture practices, including seeding density and passage number. 2b. Ensure cells are in a logarithmic growth phase at the start of the experiment. | |
| 3. Instability of this compound: The compound may degrade over time in solution. | 3a. Store this compound stock solutions at -80°C and protect from light. 3b. Prepare working dilutions immediately before use. |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using a Resazurin-Based Viability Assay
This protocol provides a framework for determining the optimal concentration of this compound that maintains high cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Plate reader capable of fluorescence measurement (Excitation ~560 nm, Emission ~590 nm)
Methodology:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells and replace it with the prepared this compound dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Following the incubation period, add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "medium only" blank from all experimental wells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
This table should be populated with your experimental data.
Visualizations
RNF114 Signaling Pathway
Caption: Simplified RNF114 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration for cell viability.
Logical Relationship for Troubleshooting High Cell Death
Caption: Troubleshooting logic for addressing high cell death with this compound.
References
- 1. RNF114 Silencing Inhibits the Proliferation and Metastasis of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. Emerging role of the E3 ubiquitin ligase RNF114 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. frontiersin.org [frontiersin.org]
Troubleshooting low yield in EN219-alkyne click reactions
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving EN219-alkyne substrates.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the this compound click reaction in a question-and-answer format.
Q1: My reaction shows very low or no conversion to the desired product. What are the primary factors to investigate?
Low or non-existent yield is a common issue that can often be resolved by systematically checking the fundamental components and conditions of the reaction.
-
Catalyst Oxidation : The active catalyst for the click reaction is Copper(I). Copper(I) salts are sensitive to oxygen and can be readily oxidized to the inactive Copper(II) state.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) by degassing your solvents and reaction mixture.[2][3]
-
Purity of Reagents : The purity of the this compound, the azide (B81097) partner, and all solvents can significantly impact the reaction's success.[4] Impurities can interfere with the catalyst. Consider purifying your starting materials if you suspect contamination.[4]
-
Reducing Agent : When starting with a Copper(II) salt (like CuSO₄), a reducing agent is required to generate the active Cu(I) catalyst in situ. Sodium ascorbate (B8700270) is most commonly used. Ensure that your sodium ascorbate solution is prepared fresh, as it can degrade in solution over time.
-
Incorrect Stoichiometry : The ratio of reactants is critical. While a 1:1 ratio of alkyne to azide is the theoretical ideal, using a slight excess (1.1 to 2-fold) of the less valuable or more soluble reagent can help drive the reaction to completion.
Q2: The reaction starts but seems to stop before all the starting material is consumed. What could be causing this stalling?
Reaction stalling typically points to catalyst deactivation or instability of a reactant or product.
-
Catalyst Deactivation : The Cu(I) catalyst can be consumed by side reactions or inhibited by byproducts. Insufficient reducing agent (sodium ascorbate) or gradual oxygen leakage into the system can cause the catalyst to oxidize to Cu(II) over time.
-
Substrate or Product Instability : The this compound, azide partner, or the resulting triazole product may be unstable under the reaction conditions, leading to degradation over the course of the reaction. You can monitor the stability of all components by analyzing small aliquots of the reaction mixture at different time points using techniques like TLC or LC-MS.
-
Ligand Issues : The ligand stabilizes the Cu(I) catalyst. If the ligand concentration is too low, or if the ligand itself degrades, the catalyst will become inactive. It is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.
Q3: I'm observing significant side products and impurities. What are they and how can I minimize them?
The most common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne.
-
Cause : This occurs when the copper catalyst oxidizes the alkyne. It is more prevalent in the absence of a sufficient amount of reducing agent or when the reaction is exposed to oxygen.
-
Solution :
-
Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions.
-
Use a slight excess of sodium ascorbate to maintain a reducing environment.
-
Employing a stabilizing ligand for the copper catalyst can also minimize this side reaction.
-
Another potential issue is the reaction of byproducts from ascorbate oxidation with proteins, if present. Adding aminoguanidine (B1677879) can help intercept these reactive byproducts.
Q4: How do I choose the right ligand and what is the optimal copper-to-ligand ratio?
The ligand is crucial as it stabilizes the active Cu(I) catalyst from oxidation and disproportionation, and it can significantly accelerate the reaction rate.
-
Ligand Choice : For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.
-
Copper-to-Ligand Ratio : An excess of the ligand relative to copper is generally beneficial. A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and biomolecules from oxidative damage generated by the ascorbate-driven reduction of dissolved oxygen. At high concentrations, some ligands can become inhibitory, but this is less of a concern with common ligands like THPTA.
Q5: Could functional groups on my EN219 molecule or azide partner be interfering with the reaction?
Yes, certain functional groups can coordinate with the copper catalyst and inhibit the reaction.
-
Common Inhibitory Groups : Thiols (e.g., from cysteine residues), some amines, and boronic acids are known to interact strongly with copper. Histidine-rich sequences (His-tags) can also sequester the copper catalyst.
-
Troubleshooting Strategies :
-
Increase Catalyst/Ligand Concentration : Increasing the concentration of the copper-ligand complex can overcome the inhibition.
-
Add Sacrificial Metals : Adding other metal ions, such as Zn(II) or Ni(II), can occupy the interfering binding sites, leaving the copper catalyst free to participate in the click reaction.
-
Protecting Groups : In synthetic chemistry, it may be necessary to use protecting groups for interfering functionalities.
-
Quantitative Data Summary
The tables below provide a summary of typical reaction parameters that can be used as a starting point for optimization.
Table 1: Recommended Reagent Concentrations & Ratios
| Parameter | Recommended Range | Notes |
| This compound | 10 µM - 5 mM | Lower concentrations may require longer reaction times or more efficient ligands. |
| Azide Partner | 1.1 - 2.0 equivalents (relative to alkyne) | A slight excess can improve reaction kinetics and drive it to completion. |
| Copper(II) Sulfate (B86663) | 50 µM - 1 mM | For bioconjugation, lower concentrations (50-100 µM) are preferred to minimize damage. |
| Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to copper) | A 5:1 ligand-to-copper ratio is often optimal in bioconjugation to protect against reactive oxygen species. |
| Sodium Ascorbate | 5 - 50 equivalents (relative to copper) | A significant excess ensures the copper remains in the Cu(I) state. Must be from a freshly prepared stock. |
Table 2: Common Solvent Systems and Temperature
| Solvent System | Temperature | Suitability |
| Aqueous Buffers (Phosphate, HEPES) | Room Temperature | Ideal for bioconjugations. Avoid Tris buffer, as it can inhibit the catalyst. |
| t-BuOH / H₂O (1:1) | Room Temp - 60°C | Good for general synthetic applications where substrates may have limited water solubility. |
| DMSO / H₂O or DMF / H₂O | Room Temperature | Using up to 10% co-solvent can help dissolve hydrophobic molecules without harming most biomolecules. |
Visualized Workflows and Mechanisms
// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_reagents [label="1. Check Reagents & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_substrate [label="3. Investigate Substrate Issues", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-nodes for Reagents reagent_purity [label="Are reagents pure?\n(this compound, azide)", fillcolor="#F1F3F4", fontcolor="#202124"]; ascorbate_fresh [label="Is Sodium Ascorbate\nsolution fresh?", fillcolor="#F1F3F4", fontcolor="#202124"]; ratio_correct [label="Is alkyne:azide ratio correct?\n(Consider 1:1.2)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Conditions inert_atm [label="Is reaction under\ninert atmosphere (N₂/Ar)?", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_ratio [label="Is Cu:Ligand ratio optimal?\n(e.g., 1:5)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_ok [label="Is the solvent appropriate?\n(Avoid Tris buffer)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-nodes for Substrate steric_hindrance [label="Is there steric hindrance\nnear alkyne/azide?", fillcolor="#F1F3F4", fontcolor="#202124"]; interfering_groups [label="Are interfering groups present?\n(e.g., -SH, His-tag)", fillcolor="#F1F3F4", fontcolor="#202124"];
// End node success [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> check_reagents; check_reagents -> {reagent_purity, ascorbate_fresh, ratio_correct} [style=dashed, arrowhead=none]; check_reagents -> check_conditions [label="Reagents OK"];
check_conditions -> {inert_atm, ligand_ratio, solvent_ok} [style=dashed, arrowhead=none]; check_conditions -> check_substrate [label="Conditions OK"];
check_substrate -> {steric_hindrance, interfering_groups} [style=dashed, arrowhead=none]; check_substrate -> success [label="Substrate Issues Addressed"]; } end_dot Caption: Troubleshooting workflow for low yield in CuAAC reactions.
// Nodes Cu_II [label="Cu(II) Salt\n(e.g., CuSO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Active Cu(I) Catalyst\n(+ Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="this compound\n(R₁-C≡CH)", fillcolor="#FBBC05", fontcolor="#202124"]; Azide [label="Azide Partner\n(R₂-N₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylide [label="Copper-Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Metallacycle [label="Six-membered\nCopper Metallacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2,3-Triazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ascorbate [label="Sodium Ascorbate\n(Reducing Agent)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Cu_II -> Cu_I [label="Reduction"]; Ascorbate -> Cu_II [style=dashed]; Cu_I -> Acetylide; Alkyne -> Acetylide [style=dashed]; Acetylide -> Metallacycle; Azide -> Metallacycle [style=dashed]; Metallacycle -> Product [label="Ring Contraction\n& Protonolysis"]; Product -> Cu_I [label="Catalyst\nRegeneration", style=dashed, constraint=false]; } end_dot Caption: Simplified catalytic cycle for the CuAAC reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for a Trial this compound Click Reaction
This protocol is a starting point and may require optimization. It assumes you are starting with a Copper(II) source.
-
Prepare Stock Solutions : Prepare fresh stock solutions as described in Protocol 2.
-
Reaction Setup : In a microcentrifuge tube, dissolve the this compound and the azide partner in the chosen reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Degassing : Degas the solution by bubbling an inert gas (argon or nitrogen) through it for 5-10 minutes to remove dissolved oxygen.
-
Catalyst Preparation : In a separate tube, pre-mix the CuSO₄ solution and the ligand (e.g., THPTA) solution. A 1:5 molar ratio of copper to ligand is recommended.
-
Add Catalyst : Add the pre-mixed copper/ligand solution to the reaction tube containing the alkyne and azide.
-
Initiate Reaction : Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Incubation : Seal the tube, flush the headspace with inert gas, and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours.
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
Protocol 2: Preparation of Key Stock Solutions
-
Copper(II) Sulfate (20 mM) : Dissolve 5.0 mg of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 1 mL of deionized water. Store at room temperature.
-
Ligand (e.g., THPTA, 50 mM) : Prepare in deionized water. The exact mass will depend on the molecular weight of your specific ligand. Store at room temperature.
-
Sodium Ascorbate (100 mM) : Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh before each use , as ascorbic acid is readily oxidized by air.
Protocol 3: Reaction Work-up and Product Purification
The purification method depends on the nature of the product (e.g., small molecule vs. bioconjugate).
-
For Small Molecules :
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
For Biomolecules (e.g., Proteins, Oligonucleotides) :
-
Precipitation : Precipitate the conjugated biomolecule. For oligonucleotides, add a 4-fold excess volume of 3% lithium perchlorate (B79767) in acetone (B3395972). For larger proteins, other methods like ethanol (B145695) precipitation may be suitable.
-
Centrifugation : Centrifuge the mixture (e.g., 10,000 rpm for 10 minutes) to pellet the product.
-
Wash : Discard the supernatant and wash the pellet with acetone or ethanol to remove residual reagents.
-
Purification : After drying the pellet, further purification can be achieved by methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
References
Technical Support Center: Overcoming Solubility Challenges with EN219-Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues encountered with the EN219-alkyne probe in aqueous buffers. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic, alkyne-functionalized covalent ligand designed to target the N-terminal cysteine (C8) of RNF114 with an IC50 of 470 nM.[1] As a probe, it is instrumental in studying RNF114-mediated autoubiquitination and p21 ubiquitination.[1] Like many organic molecules with a significant hydrocarbon backbone, alkynes are generally nonpolar and exhibit poor solubility in aqueous solutions.[2][3][4][5][6][7][8] This low water solubility can present significant challenges during in vitro and in vivo assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[9]
Q2: What are the initial steps I should take when I encounter solubility problems with this compound?
Initially, it is crucial to confirm that the observed issue is indeed insolubility. This can manifest as a visible precipitate, cloudiness in the solution, or inconsistent results between experiments. The first step is to prepare a stock solution of this compound in an appropriate organic solvent before diluting it into your aqueous buffer.
Q3: Which organic solvents are recommended for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving hydrophobic compounds for biological assays due to its high solubilizing capacity and relatively low toxicity at low concentrations.[9][10][11] Other potential organic solvents include ethanol (B145695), dimethylformamide (DMF), and polyethylene (B3416737) glycol (PEG).[9][10][11] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent.
Q4: What is the maximum concentration of organic solvent my aqueous buffer can tolerate?
The tolerance of your assay to organic solvents is a critical factor. High concentrations of solvents like DMSO can be detrimental to protein stability and cell viability. It is a common practice to keep the final concentration of the organic solvent in the aqueous buffer as low as possible, typically below 1% (v/v). However, the optimal concentration should be determined empirically for each specific assay.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Precipitate forms immediately upon dilution of the this compound stock solution into the aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution in the aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Increase the organic co-solvent concentration: If your experimental system allows, slightly increase the percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO).
-
Use a different co-solvent: Test other co-solvents such as ethanol or a low molecular weight PEG, which may have different solubilizing properties.[9][10][11]
-
Sonication: Briefly sonicate the solution after dilution to aid in the dispersion of the compound.
-
pH Adjustment: For some compounds, adjusting the pH of the buffer can improve solubility.[10][11] However, the effect of pH on the solubility of this compound is not documented and would need to be determined experimentally, ensuring the pH change does not affect your assay.
-
Issue 2: The aqueous solution of this compound is cloudy, but no visible precipitate is present.
-
Possible Cause: The compound may be forming fine colloidal aggregates rather than fully dissolving.
-
Troubleshooting Steps:
-
Incorporate a non-ionic detergent: Low concentrations (typically below the critical micelle concentration) of non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize hydrophobic compounds by forming micelles.
-
Use of hydrotropes: Hydrotropes are compounds that increase the solubility of other solutes in water.[12] Examples include sodium benzoate (B1203000) and nicotinamide.[10][11] The compatibility of these with your specific assay needs to be verified.
-
Issue 3: Experimental results are inconsistent, suggesting variable concentrations of soluble this compound.
-
Possible Cause: The compound may be slowly precipitating out of solution over the course of the experiment.
-
Troubleshooting Steps:
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound immediately before each experiment.
-
Assess stability over time: Prepare your final working solution and monitor it for any signs of precipitation or cloudiness at different time points relevant to your experimental duration.
-
Vortexing before use: Ensure the solution is well-mixed by vortexing immediately before adding it to your assay.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of solid this compound in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for at least one minute. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in the same organic solvent.
-
Final Dilution: Add the required volume of the stock solution to your pre-warmed or room temperature aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
Final Mixing: Continue to vortex the final working solution for another 30 seconds.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or turbidity. If the solution is not clear, refer to the troubleshooting guide.
Data Presentation
The following tables are templates for researchers to systematically test and record the solubility of this compound in various conditions.
Table 1: Solubility of this compound in Different Organic Solvents
| Solvent | Maximum Soluble Concentration (mM) | Observations (e.g., Clear, Hazy, Precipitate) |
| DMSO | User-determined value | User observation |
| Ethanol | User-determined value | User observation |
| DMF | User-determined value | User observation |
| PEG 300 | User-determined value | User observation |
Table 2: Solubility of this compound in Aqueous Buffer with Co-solvents
| Aqueous Buffer (pH) | Co-solvent | Co-solvent Conc. (%) | Max. This compound Conc. (µM) | Observations |
| PBS (7.4) | DMSO | 0.1 | User-determined value | User observation |
| PBS (7.4) | DMSO | 0.5 | User-determined value | User observation |
| PBS (7.4) | DMSO | 1.0 | User-determined value | User observation |
| Tris-HCl (8.0) | Ethanol | 0.5 | User-determined value | User observation |
| Tris-HCl (8.0) | Ethanol | 1.0 | User-determined value | User observation |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. EN219-alkyne_TargetMol [targetmol.cn]
- 2. ck12.org [ck12.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. spiroacademy.com [spiroacademy.com]
- 7. Alkynes Definition, Formula & Structure - Lesson | Study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alkyne and Azide Probes for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the ability to specifically and efficiently label biomolecules in their native environment is paramount for elucidating biological processes and accelerating drug development. The azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," offers a powerful toolkit for this purpose. This guide provides an objective comparison of the two key reactive partners in this chemistry: alkyne and azide (B81097) probes, detailing their performance in the two most prominent bioorthogonal labeling strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Supported by experimental data, this guide aims to equip researchers with the knowledge to select the optimal probing strategy for their specific experimental needs.
Performance Comparison: Alkyne vs. Azide Probes
The choice between using an alkyne or an azide as the bioorthogonal reporter incorporated into a biomolecule versus the detection probe depends on several factors, including the chosen ligation chemistry (CuAAC or SPAAC), the biological context, and the desired labeling efficiency.
Quantitative Data Summary
The following tables summarize key quantitative data for CuAAC and SPAAC reactions, highlighting the performance of different alkyne probes in SPAAC and the general characteristics of CuAAC.
Table 1: Reaction Kinetics of Common Bioorthogonal Labeling Reactions
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| CuAAC | Terminal Alkyne + Azide | ~10¹ - 10⁴[1][2][3] | Advantages: Very fast kinetics, small and minimally perturbing alkyne tag. Disadvantages: Requires a cytotoxic copper catalyst, not ideal for live-cell imaging without specialized ligands. |
| SPAAC | Strained Cyclooctyne (B158145) + Azide | Advantages: Metal-free and highly biocompatible, suitable for live-cell and in vivo imaging. Disadvantages: Generally slower kinetics than CuAAC, cyclooctyne probes are bulkier. | |
| BCN + Benzyl Azide | ~0.06 - 0.1[4] | Slower kinetics, but smaller and less lipophilic than other cyclooctynes. | |
| DIBO + Benzyl Azide | ~0.3 - 0.7[4] | Robust reactivity. | |
| DBCO + Benzyl Azide | ~0.6 - 1.0[4] | Generally exhibits the highest reaction rates among common cyclooctynes. |
Table 2: Biocompatibility and Labeling Efficiency Considerations
| Feature | CuAAC | SPAAC | Key Takeaway |
| Cytotoxicity | High due to Copper(I) catalyst. Can be mitigated with chelating ligands (e.g., THPTA, BTTAA).[5][6][7] | Generally low, as it is a metal-free reaction.[1][3] | SPAAC is the preferred method for live-cell and in vivo applications where cytotoxicity is a major concern. |
| Labeling Efficiency | Can be very high in vitro. In living cells, efficiency can be limited by copper toxicity and ligand delivery.[8] | Can achieve high labeling efficiency in living cells, though it may require longer incubation times or higher probe concentrations compared to in vitro CuAAC.[9] | The choice for optimal efficiency depends on the experimental system (in vitro vs. in vivo). |
| Probe Steric Hindrance | Terminal alkynes are small and less likely to perturb biomolecule function. | Strained cyclooctynes are significantly bulkier, which can potentially interfere with biological processes. | For sterically sensitive systems, incorporating a small terminal alkyne via metabolic labeling and detecting with an azide probe using CuAAC (in fixed cells or lysates) might be preferable. |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the general workflow of bioorthogonal labeling and the two main reaction pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of bioorthogonal labeling experiments.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (ManNAz), into cellular glycans.
-
Cell Culture: Culture cells of interest to the desired confluency in a suitable culture medium.
-
Metabolic Labeling:
-
Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac4ManNAz) in sterile DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.[10] Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into nascent glycans.[9]
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azido sugar.
-
Protocol 2: Bioorthogonal Labeling via SPAAC for Live-Cell Imaging
This protocol is for labeling azide-modified cells with a strained alkyne probe.
-
Probe Preparation: Prepare a stock solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-AF488) in DMSO.
-
Labeling Reaction:
-
Washing: Wash the cells three times with PBS containing 1% BSA to remove the unreacted probe.
-
Imaging: Resuspend the cells in a suitable imaging buffer and proceed with fluorescence microscopy analysis.
Protocol 3: Bioorthogonal Labeling via CuAAC for Fixed Cells or Lysates
This protocol is for labeling azide-modified biomolecules in fixed cells or cell lysates using a terminal alkyne probe.
-
Fixation and Permeabilization (for cells):
-
Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Wash the cells three times with PBS.
-
-
CuAAC Reaction Mix Preparation (Click-iT® Cocktail):
-
Prepare the following stock solutions:
-
20 mM Copper(II) Sulfate (CuSO₄) in water.
-
50 mM THPTA or other copper-chelating ligand in water.[6]
-
100 mM Sodium Ascorbate (B8700270) in water (prepare fresh).
-
Terminal alkyne-fluorophore probe (e.g., Alexa Fluor 488 Alkyne) at 10 mM in DMSO.
-
-
In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order: PBS, CuSO₄/Ligand premix, alkyne probe, and finally, freshly prepared sodium ascorbate to initiate the reaction. A typical final concentration would be 1-2 mM CuSO₄, 5-10 mM ligand, and 10-50 µM alkyne probe.
-
-
Labeling Reaction:
-
Add the CuAAC reaction mix to the fixed and permeabilized cells or cell lysate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
For cells, wash three times with PBS containing 1% BSA.
-
For lysates, proceed with purification methods such as protein precipitation or size-exclusion chromatography.
-
-
Analysis: Proceed with fluorescence microscopy for cells or other analytical techniques for lysates.
Protocol 4: Quantitative Analysis of Labeling Efficiency by Flow Cytometry
This protocol allows for the quantitative comparison of labeling efficiency.
-
Sample Preparation: Prepare samples of metabolically labeled cells (as in Protocol 1) and unlabeled control cells.
-
Bioorthogonal Labeling: Label the cells with a fluorescent probe using either the SPAAC (Protocol 2) or CuAAC (Protocol 3, adapted for suspension cells) method.
-
Flow Cytometry Analysis:
-
Resuspend the labeled and control cells in flow cytometry buffer (e.g., PBS with 1% BSA and 2 mM EDTA).
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Gate on the cell population of interest based on forward and side scatter.
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use the unlabeled control to set the background fluorescence gate.
-
Determine the percentage of fluorescently labeled cells and the mean fluorescence intensity (MFI) of the positive population.
-
Compare the MFI values between different labeling conditions (e.g., alkyne vs. azide probe on the biomolecule, different reaction times, or different probe concentrations) to quantitatively assess labeling efficiency.
-
Conclusion
The decision between using an alkyne or an azide probe for bioorthogonal labeling is intrinsically linked to the choice between CuAAC and SPAAC. For applications in living systems where cell viability is crucial, the metal-free SPAAC reaction is the superior choice, typically employing a strained cyclooctyne probe to react with an azide-modified biomolecule. While SPAAC offers excellent biocompatibility, its kinetics are generally slower than CuAAC, and the steric bulk of cyclooctyne probes should be considered.
Conversely, for in vitro applications with fixed cells or lysates where reaction speed and efficiency are paramount, CuAAC is often preferred. The use of a small terminal alkyne on the biomolecule minimizes potential perturbations. The inherent cytotoxicity of the copper catalyst can be effectively managed through the use of chelating ligands.
Ultimately, the optimal strategy depends on a careful evaluation of the specific experimental goals, the biological system under investigation, and the trade-offs between reaction kinetics, biocompatibility, and steric effects. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions and effectively implement bioorthogonal labeling in their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation of EN219-alkyne as a chemical probe for a specific enzyme
Disclaimer: The chemical probe "EN219-alkyne" and the experimental data presented in this guide are hypothetical and for illustrative purposes. The content is designed to serve as a template for the validation of a novel chemical probe based on established principles of activity-based protein profiling (ABPP).
This guide provides a comprehensive comparison of the novel chemical probe, this compound, with established probes for the target enzyme, Cathepsin L, a cysteine protease implicated in various physiological and pathological processes. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound.
Introduction to this compound and Target Enzyme
This compound is a novel, activity-based probe designed to covalently modify the active site cysteine of Cathepsin L. Its structure comprises a recognition element for Cathepsin L, a reactive "warhead" to form a covalent bond, and a terminal alkyne handle for subsequent "click" chemistry-mediated conjugation to reporter tags. Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes such probes to characterize enzyme function directly in native biological systems.[1] The alkyne tag allows for the use of click chemistry to attach various reporter groups, such as fluorophores or biotin, for visualization and enrichment of the target enzyme.[2]
Comparative Performance Data
The performance of this compound was evaluated against two well-established Cathepsin L probes: a broad-spectrum cysteine protease probe (DCG-04) and a more selective fluorescent probe (BMV109). The following tables summarize the key quantitative data from these comparisons.
Table 1: Biochemical Potency and Selectivity
| Probe | Target IC50 (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin K |
| This compound | 25 | >100-fold | >50-fold |
| DCG-04 | 50 | ~5-fold | ~10-fold |
| BMV109 | 15 | >200-fold | >100-fold |
Table 2: Cellular Target Engagement and Efficacy
| Probe | Cellular IC50 (µM) | In-cell Target Occupancy at 1 µM | Off-target Labeling (Proteome-wide) |
| This compound | 0.5 | >90% | Minimal |
| DCG-04 | 2.0 | ~70% | Significant |
| BMV109 | 0.2 | >95% | Low |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assay
-
Recombinant human Cathepsin L is pre-incubated with varying concentrations of the chemical probe (this compound, DCG-04, or BMV109) for 30 minutes at 37°C in assay buffer (50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-FR-AMC).
-
The fluorescence intensity is measured over time using a plate reader (Excitation/Emission = 360/460 nm).
-
IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Target Engagement Assay
-
Intact cells (e.g., MDA-MB-231 breast cancer cells) are treated with varying concentrations of the chemical probe for 1 hour.
-
Cells are lysed, and the proteome is subsequently labeled with a broad-spectrum, alkyne-functionalized cysteine protease probe.
-
The labeled proteins are conjugated to a reporter tag (e.g., biotin-azide) via click chemistry.
-
Labeled proteins are separated by SDS-PAGE, and the intensity of the band corresponding to Cathepsin L is quantified by western blot or in-gel fluorescence scanning.
-
The decrease in labeling intensity with increasing probe concentration indicates target engagement.
Proteome-wide Selectivity Profiling (Competitive ABPP)
-
Cells are pre-treated with the chemical probe or vehicle control for 1 hour.
-
The cells are lysed, and the proteome is labeled with a broad-spectrum, alkyne-functionalized probe targeting the enzyme class of interest.
-
Labeled proteins are conjugated to biotin-azide via click chemistry.
-
Biotinylated proteins are enriched using streptavidin beads.
-
Enriched proteins are digested on-bead, and the resulting peptides are analyzed by LC-MS/MS to identify and quantify the labeled proteins.
-
Proteins that show reduced labeling in the probe-treated sample compared to the control are considered targets or off-targets.
Visualizations
The following diagrams illustrate key workflows and pathways related to the validation of this compound.
Caption: General workflow for Activity-Based Protein Profiling (ABPP).
Caption: Competitive binding assay to assess target engagement.
Caption: Hypothetical signaling pathway involving Cathepsin L.
References
A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Bioconjugation with EN219-Alkyne
For Researchers, Scientists, and Drug Development Professionals
The selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. The "click chemistry" concept, particularly the azide-alkyne cycloaddition, has provided a powerful toolkit for bioconjugation. This guide offers an objective comparison of the two most prominent click chemistry variants—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of alkyne-modified molecules, exemplified by the generic terminal alkyne EN219-alkyne. This comparison is supported by experimental data and detailed protocols to assist in selecting the optimal ligation strategy for your research needs.
Introduction to Azide-Alkyne Click Chemistry
The azide-alkyne cycloaddition is a [3+2] cycloaddition reaction that forms a stable triazole linkage between an azide (B81097) and an alkyne. This reaction is characterized by its high efficiency, specificity, and bioorthogonality, meaning it proceeds with high yield in complex biological media without interfering with native biochemical processes. Two primary methodologies have been developed to facilitate this reaction under biocompatible conditions: the copper(I)-catalyzed reaction with terminal alkynes (CuAAC) and the catalyst-free reaction employing strained cyclooctynes (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the copper(I)-catalyzed ligation of a terminal alkyne, such as this compound, with an azide. The copper catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.
Mechanism of CuAAC
The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, yields the stable triazole product and regenerates the copper(I) catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed at physiological temperatures without the need for a cytotoxic copper catalyst.
Mechanism of SPAAC
The SPAAC reaction is a concerted [3+2] cycloaddition. The strained triple bond of the cyclooctyne readily reacts with the 1,3-dipole of the azide to form the triazole product. Unlike CuAAC, SPAAC is not regioselective and can yield a mixture of regioisomers, although the substitution pattern of the cyclooctyne can influence the isomeric ratio.
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, with trade-offs in reaction kinetics, biocompatibility, and the nature of the reactants.
Quantitative Data Presentation
The following tables summarize key quantitative data for the comparison of CuAAC and SPAAC.
Table 1: General Performance Comparison
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use without specific ligands. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies. |
| Reaction Kinetics | Very fast, with rate constants typically in the range of 10 to 104 M-1s-1. | Reaction rates are dependent on the cyclooctyne used and are generally slower than CuAAC. |
| Reactants | Terminal alkyne (e.g., this compound) and an azide. | Strained cyclooctyne and an azide. |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS) and promote disulfide bond reduction. | Some strained alkynes can react with thiols. |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole. | Not inherently regioselective, can produce a mixture of regioisomers. |
Table 2: Kinetic Comparison of SPAAC Reagents
The following table presents the second-order rate constants (k₂) for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, providing a benchmark for their reactivity.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide | Reference |
| BCN | ~0.06 - 0.1 | [1] |
| DIBO | ~0.3 - 0.7 | [1] |
| DBCO | ~0.6 - 1.0 | [1] |
| DIFO | 0.076 | [2] |
| DIBAC | 0.31 | [2] |
| Tetra-fluorinated aromatic azide with cyclooctyne | 3.60 | [3] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC for bioconjugation. Optimization may be required for specific applications.
Experimental Protocol for CuAAC Bioconjugation
This protocol describes a general procedure for labeling a biomolecule containing a terminal alkyne (e.g., this compound modified protein) with an azide-functionalized probe.
Materials:
-
Alkyne-modified biomolecule (e.g., in PBS buffer)
-
Azide-functionalized probe (e.g., 10 mM stock in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) (e.g., 20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water)
-
Sodium ascorbate (B8700270) (e.g., 100 mM stock in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride (e.g., 100 mM stock in water)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, prepare the biomolecule solution. For a 500 µL final reaction volume, combine the alkyne-modified biomolecule with buffer to a volume of 432.5 µL. The final concentration of the alkyne should be in the low micromolar range (e.g., 10-100 µM).
-
Add 10 µL of the 5 mM cargo-azide stock solution. The final concentration of the azide should be in slight excess of the alkyne.
-
Prepare a premixed solution of CuSO₄ and THPTA. In a separate tube, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let it stand for 1-2 minutes. Add this premix to the reaction tube.
-
Add 25 µL of 100 mM aminoguanidine solution.
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate.
-
Gently mix the reaction by inverting the tube and incubate at room temperature for 1 hour. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
The reaction can be quenched by the addition of EDTA.
-
Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.
Experimental Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-functionalized probe.
Materials:
-
Azide-modified biomolecule (e.g., in PBS buffer)
-
Cyclooctyne-functionalized probe (e.g., DBCO-probe, 10 mM stock in DMSO)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, prepare the azide-modified biomolecule solution to the desired concentration (e.g., 10-100 µM in PBS).
-
Add the cyclooctyne-functionalized probe from the stock solution to the biomolecule solution. A 2-10 fold molar excess of the cyclooctyne probe over the azide-biomolecule is recommended.
-
Gently mix the solution and incubate at room temperature or 37°C. The reaction time will depend on the reactivity of the cyclooctyne used, ranging from minutes to several hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the conjugate to remove unreacted probe using a suitable method (e.g., size exclusion chromatography, dialysis).
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful and versatile methods for the bioconjugation of this compound and other alkyne-modified molecules. The choice between these two "click" chemistry approaches is dictated by the specific requirements of the application.
-
CuAAC is the method of choice for applications where high reaction speed and efficiency are paramount and the potential for copper-induced cytotoxicity can be managed or is not a concern (e.g., in vitro conjugation, material science). The use of copper-chelating ligands can mitigate copper's toxic effects in some biological systems.
-
SPAAC is the preferred method for applications involving live cells or in vivo studies where the cytotoxicity of copper is a significant concern. While generally slower than CuAAC, the development of increasingly reactive cyclooctynes has narrowed the kinetic gap, making SPAAC a viable and often superior choice for bioorthogonal labeling in complex biological environments.
Researchers should carefully consider the trade-offs between reaction kinetics, biocompatibility, and the synthetic accessibility of the required reagents when selecting the optimal click chemistry strategy for their specific research goals.
References
Orthogonal Validation of EN219-Alkyne Imaging with Western Blotting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted covalent inhibitors as chemical probes has revolutionized our ability to study protein function and validate novel drug targets. EN219-alkyne is a powerful chemical probe designed to covalently modify the E3 ubiquitin ligase RNF114, providing a valuable tool for investigating its role in cellular signaling pathways, particularly in the context of p21 ubiquitination and DNA damage repair. Imaging techniques utilizing the alkyne handle of EN219 offer a direct visualization of probe engagement with its target within a cellular context. However, to ensure the specificity and reliability of these imaging results, orthogonal validation with a well-established biochemical method like western blotting is crucial.
This guide provides a comprehensive comparison of this compound imaging and western blotting for the validation of RNF114 engagement. It includes detailed experimental protocols, a summary of comparative quantitative data, and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation: Comparative Analysis of this compound Imaging and Western Blotting
The following table summarizes the expected quantitative outcomes from this compound imaging and western blotting experiments designed to validate target engagement with RNF114. This data is illustrative and based on typical results obtained for covalent probes.
| Parameter | This compound Imaging (In-situ Fluorescence) | Western Blotting (Immunodetection) |
| Detection Principle | Direct visualization of probe-protein adducts via "click" chemistry with a fluorescent azide (B81097). | Indirect detection of the target protein (RNF114) or probe-protein adduct using specific antibodies. |
| Primary Readout | Fluorescence intensity. | Chemiluminescent or fluorescent signal intensity of a protein band. |
| Dose-Dependent Target Engagement | Increased fluorescence signal with increasing concentrations of this compound, reaching saturation at higher concentrations. | Increased band intensity of pulled-down RNF114 with increasing this compound concentrations in a pulldown assay, or a shift in the molecular weight of RNF114 corresponding to the probe adduct. |
| Time-Course of Target Engagement | Fluorescence signal increases over time, reflecting the rate of covalent modification. | Increased intensity of the RNF114-probe adduct band over time. |
| Limit of Detection (LOD) | Typically in the low micromolar to nanomolar range, dependent on the fluorescent reporter and imaging system. | Dependent on antibody affinity and detection substrate; can range from picogram to nanogram levels of protein. |
| Specificity Confirmation | Competition with a non-alkyne functionalized EN219 should reduce the fluorescence signal. | In a pulldown experiment, competition with non-alkyne EN219 should reduce the amount of RNF114 pulled down. Western blotting for other abundant cellular proteins should show no signal in the pulldown. |
| Quantitative Linearity | Generally exhibits a good linear range of detection, but can be affected by signal saturation at high probe concentrations.[1][2] | Can be quantitative with careful optimization and appropriate loading controls, particularly with fluorescent secondary antibodies.[3][4][5] |
Signaling Pathway: RNF114-Mediated p21 Ubiquitination
This compound targets RNF114, an E3 ubiquitin ligase that plays a critical role in cell cycle regulation through the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). By inhibiting RNF114, EN219 can lead to the accumulation of p21, resulting in cell cycle arrest. The following diagram illustrates this signaling pathway.
Caption: RNF114-mediated ubiquitination and degradation of p21, and its inhibition by this compound.
Experimental Protocols
This compound Imaging Protocol
This protocol describes the in-situ labeling of RNF114 with this compound and subsequent visualization using fluorescence microscopy.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 231MFP breast cancer cells) on glass-bottom dishes and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or DMSO as a vehicle control for the desired time (e.g., 90 minutes).
-
For competition experiments, pre-incubate cells with a non-alkyne version of EN219 for 30 minutes before adding this compound.
-
-
Cell Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate) in PBS.
-
-
Incubate cells with the click reaction cocktail for 1 hour at room temperature in the dark.
-
-
Staining and Imaging:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells three times with PBS.
-
Image cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Correct for background fluorescence.
-
Plot the mean fluorescence intensity against the this compound concentration.
-
References
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling EN219-Alkyne
For Immediate Implementation: This guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with EN219-alkyne. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment. The following information is based on best practices for handling terminal alkynes and related chemical compounds.
When handling this compound, a comprehensive approach to personal protective equipment (PPE) is non-negotiable. Due to the potential hazards associated with terminal alkynes, including flammability and the risk of forming explosive metal acetylides, stringent safety measures must be observed.[1]
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles with side shields are mandatory to protect the eyes from splashes.[2][3][4] A face shield should be worn over safety goggles when there is a significant risk of splashing or explosion.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately upon contamination. For tasks with a higher risk of splash, consider double-gloving or using gloves with extended cuffs.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron worn over a lab coat is essential to protect against splashes and potential fires. Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.
-
Footwear: Closed-toe shoes are required to protect the feet from spills and falling objects.
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. If there is a risk of aerosol formation or if working with large quantities, a respirator may be necessary.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes key safety-related properties typical for terminal alkynes. Researchers should always refer to the specific Safety Data Sheet (SDS) for the most accurate information.
| Property | General Value/Information for Terminal Alkynes |
| Flammability | Many terminal alkynes are flammable liquids and their vapors can form explosive mixtures with air. |
| Reactivity | Can form explosive metal acetylides with heavy metals like copper, silver, and mercury. Avoid contact. |
| Storage Temperature | Recommended to be stored at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen). |
| Light Sensitivity | Should be protected from light. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and heavy metal salts. |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risks.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
